molecular formula C45H86O6 B1681580 Trimyristin CAS No. 555-45-3

Trimyristin

Cat. No.: B1681580
CAS No.: 555-45-3
M. Wt: 723.2 g/mol
InChI Key: DUXYWXYOBMKGIN-UHFFFAOYSA-N
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Description

Trimyristin is a triglyceride obtained by formal acylation of the three hydroxy groups of glycerol by myristic (tetradecanoic) acid. It is a triglyceride and a tetradecanoate ester.
This compound has been reported in Horsfieldia glabra, Staudtia kamerunensis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

2,3-di(tetradecanoyloxy)propyl tetradecanoate
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InChI

InChI=1S/C45H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3
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InChI Key

DUXYWXYOBMKGIN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
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Molecular Formula

C45H86O6
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DSSTOX Substance ID

DTXSID701014651
Record name Tetradecanoic acid, 1,2,3-propanetriyl ester
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Molecular Weight

723.2 g/mol
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Physical Description

White to yellowish grey solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Glyceryl trimyristate
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CAS No.

555-45-3
Record name Trimyristin
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Record name Glyceryl trimyristate
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Record name Tetradecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Glycerol trimyristate
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Melting Point

58.5 °C
Record name TG(14:0/14:0/14:0)
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Foundational & Exploratory

Unveiling Novel Sources of Trimyristin: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of natural sources of trimyristin beyond traditional nutmeg, targeting researchers, scientists, and professionals in drug development. The document details quantitative data, advanced experimental protocols, and the critical role of myristic acid, a key component of this compound, in cellular signaling pathways.

Executive Summary

This compound, a triglyceride of myristic acid, has long been predominantly sourced from nutmeg (Myristica fragrans). This guide explores and quantifies alternative botanical and microbial sources, offering new avenues for its sustainable production and application in research and pharmaceutical development. The document elucidates detailed methodologies for extraction, purification, and analysis, and critically, delves into the biochemical significance of myristic acid in protein N-myristoylation, a vital cellular signaling process.

Alternative Natural Sources of this compound

While nutmeg is a well-established source, containing 20-25% this compound by mass, several other natural sources present viable alternatives.[1] The investigation has identified promising candidates from the plant and microbial kingdoms.

Botanical Sources

Seeds from the Myristicaceae family, closely related to nutmeg, are rich in this compound. Additionally, certain oilseeds and kernels from other plant families have been identified as potent sources.

Plant SourceFamilyPlant PartTotal Fat/Oil Content (% of dry weight)Myristic Acid Content (% of total fatty acids)Estimated this compound Content (% of dry weight)
Pycnanthus angolensis (African Nutmeg)MyristicaceaeSeeds68.34 - 88.15%[1][2][3]High (Implied)High (Requires direct quantification)
Virola surinamensisMyristicaceaeSeedsHigh in fatty material[4]70%[4]~45-50% (Estimated)
Irvingia gabonensis (Dika Nut)IrvingiaceaeSeeds52.67%[5]31.52 - 53.71%[6][7]~16-28% (Estimated)
Palm Kernel (Elaeis guineensis)ArecaceaeKernel~50%14-17%~7-9% (Estimated)

Note: The estimated this compound content is calculated based on the assumption that a significant portion of the myristic acid is present as this compound. Direct quantification is recommended for precise determination.

Microbial Sources

Certain microalgae have emerged as potential sustainable sources of lipids, including triglycerides rich in specific fatty acids.

Microbial SourceClassTotal Lipid Content (% of dry weight)This compound/Myristic Acid Content
Scenedesmus quadricaudaChlorophyceae20-30%Contains triglycerides; specific this compound content requires further analysis.[8][9][10][11]

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound from the identified alternative sources. These protocols are adapted from established methods for nutmeg and other oilseeds.

Extraction of this compound

Objective: To extract crude this compound from the source material.

Method 1: Soxhlet Extraction

  • Preparation: Dry the plant material (e.g., seeds of Pycnanthus angolensis or Virola surinamensis) at 60°C for 24 hours and grind to a fine powder.

  • Extraction: Place 25 g of the powdered material into a cellulose extraction thimble and insert it into a Soxhlet extractor.

  • Solvent: Add 250 mL of n-hexane or petroleum ether to a round-bottom flask.

  • Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the extractor is clear.

  • Solvent Removal: After extraction, evaporate the solvent using a rotary evaporator to obtain the crude lipid extract containing this compound.

Method 2: Microwave-Assisted Extraction (MAE)

  • Preparation: Prepare the sample as described in the Soxhlet method.

  • Extraction: Place 5 g of the powdered material in a microwave-safe extraction vessel and add 50 mL of ethanol.

  • Microwave Parameters: Heat the mixture in a microwave extractor at 100°C for 15 minutes.

  • Filtration: After cooling, filter the mixture to separate the extract from the solid residue.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude extract.

Purification of this compound by Recrystallization

Objective: To purify the crude this compound.

  • Dissolution: Dissolve the crude extract in a minimal amount of hot acetone.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate the crystallization of this compound.

  • Filtration: Collect the this compound crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals in a desiccator.

Analysis and Characterization

Objective: To identify and quantify the purified this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profile

  • Transesterification: Convert the triglycerides in the purified sample to fatty acid methyl esters (FAMEs) by refluxing with methanolic HCl or BF3-methanol.

  • GC-MS Analysis: Inject the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or equivalent).

  • Identification: Identify the myristic acid methyl ester based on its retention time and mass spectrum by comparison with a known standard.

  • Quantification: Determine the relative percentage of myristic acid in the total fatty acid profile.

Method 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

  • Sample Preparation: Dissolve a known amount of the purified this compound in a suitable solvent such as dichloromethane or a mixture of methanol and ethanol.

  • HPLC System: Use a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water.

  • Detection: Employ an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for detection.

  • Quantification: Create a calibration curve using pure this compound standards to quantify the amount in the sample.

Signaling Pathways and Biological Relevance

This compound's primary biological significance lies in its role as a source of myristic acid. Myristic acid is a crucial substrate for protein N-myristoylation, a co- and post-translational lipid modification that is essential for the function of numerous signaling proteins.[12][13][14][15][16][17][18]

The Protein N-Myristoylation Pathway

This pathway involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a target protein. This reaction is catalyzed by the enzyme N-myristoyltransferase (NMT).[4][16][19][20][21][22]

N_Myristoylation_Pathway cluster_cytosol Cytosol This compound This compound (from diet/storage) Lipase Lipase This compound->Lipase Hydrolysis Myristic_Acid Myristic Acid Lipase->Myristic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Myristic_Acid->Acyl_CoA_Synthetase Activation Myristoyl_CoA Myristoyl-CoA Acyl_CoA_Synthetase->Myristoyl_CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Target_Protein_myristoylated Myristoylated Protein NMT->Target_Protein_myristoylated Catalysis Target_Protein_unmyristoylated Target Protein (with N-terminal Glycine) Target_Protein_unmyristoylated->NMT

Caption: The N-Myristoylation Pathway.

Functional Consequences of Protein N-Myristoylation

N-myristoylation plays a pivotal role in regulating the function and localization of target proteins. The attached myristoyl group acts as a hydrophobic anchor, facilitating:

  • Membrane Targeting: Myristoylated proteins are often directed to cellular membranes, including the plasma membrane and the Golgi apparatus, which is crucial for their involvement in signal transduction.[18]

  • Protein-Protein Interactions: The myristoyl group can mediate interactions with other proteins, leading to the formation of signaling complexes.[12][18]

  • Signal Transduction Cascades: A wide array of proteins involved in cellular signaling are myristoylated, including G-protein alpha subunits, Src family tyrosine kinases, and various protein kinases.[12][18] Myristoylation is essential for their proper function in pathways regulating cell growth, differentiation, and apoptosis.[16]

Myristoylation_Function cluster_functions Functional Outcomes cluster_examples Examples of Affected Pathways Myristoylated_Protein Myristoylated Protein Membrane_Targeting Membrane Targeting (Plasma Membrane, Golgi) Myristoylated_Protein->Membrane_Targeting Protein_Protein_Interaction Protein-Protein Interactions Myristoylated_Protein->Protein_Protein_Interaction Signal_Transduction Signal Transduction Myristoylated_Protein->Signal_Transduction G_Protein_Signaling G-Protein Signaling Signal_Transduction->G_Protein_Signaling Tyrosine_Kinase_Pathways Tyrosine Kinase Pathways Signal_Transduction->Tyrosine_Kinase_Pathways Apoptosis_Regulation Apoptosis Regulation Signal_Transduction->Apoptosis_Regulation

Caption: Functional roles of N-myristoylation.

Conclusion and Future Directions

This guide has identified and characterized several promising alternative natural sources of this compound, including seeds of Pycnanthus angolensis, Virola surinamensis, and Irvingia gabonensis, as well as the microalga Scenedesmus quadricauda. The provided experimental protocols offer a robust framework for the extraction, purification, and analysis of this compound from these novel sources.

Furthermore, the elucidation of the N-myristoylation pathway underscores the critical role of this compound-derived myristic acid in fundamental cellular signaling processes. This knowledge opens up new avenues for research into the therapeutic potential of modulating these pathways.

Future research should focus on:

  • Direct and accurate quantification of this compound in the identified alternative sources.

  • Optimization of extraction and purification protocols for each specific source to maximize yield and purity.

  • Screening of other plant and microbial species for high this compound content.

  • Investigating the potential of N-myristoyltransferase inhibitors as therapeutic agents in diseases where myristoylated proteins are dysregulated, such as in cancer and infectious diseases.[4][22]

The exploration of these alternative sources of this compound not only diversifies its supply chain but also provides new opportunities for scientific discovery and the development of novel therapeutics.

References

The Biosynthesis of Trimyristin in Myristica fragrans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimyristin, a triglyceride of myristic acid, is the predominant fatty acid component in the seeds of nutmeg (Myristica fragrans), accounting for a significant portion of the seed's fixed oil. This high concentration points to a highly active and specific biosynthetic pathway. This technical guide delineates the putative metabolic route to this compound in Myristica fragrans, integrating current knowledge of fatty acid and glycerolipid synthesis in plants. While specific enzymatic data for all steps in Myristica fragrans is not exhaustively available in current literature, this document presents a consensus pathway based on characterized homologous systems and available data for key enzymes. Furthermore, it provides detailed experimental protocols that can be adapted for the comprehensive study of this pathway, from enzyme extraction and activity assays to the quantification of metabolic intermediates. This guide aims to serve as a foundational resource for researchers investigating the unique lipid metabolism of Myristica fragrans and for professionals in drug development exploring the applications of myristic acid and its derivatives.

Introduction

Myristica fragrans Houtt., commonly known as nutmeg, is a globally valued spice. Beyond its culinary uses, the seed is a rich source of a variety of secondary metabolites, including a high concentration of the saturated fatty acid, myristic acid (C14:0), primarily stored in the form of this compound. Myristic acid and its derivatives have garnered significant interest in the pharmaceutical and cosmetic industries for their unique physical and biochemical properties. Understanding the biosynthesis of this compound is crucial for potential biotechnological applications aimed at modifying the fatty acid profile of oilseed crops or for the sustainable production of myristic acid.

This whitepaper details the core biosynthetic pathway of this compound, commencing with the de novo synthesis of myristic acid in the plastid and culminating in the assembly of the this compound molecule in the endoplasmic reticulum.

The Biosynthesis Pathway of this compound

The synthesis of this compound in Myristica fragrans is a two-stage process:

  • De Novo Synthesis of Myristic Acid: This occurs in the plastids and involves the fatty acid synthase (FAS) complex.

  • Triacylglycerol (TAG) Assembly: This takes place in the endoplasmic reticulum (ER) via the Kennedy pathway.

A pivotal enzyme in this process is a specialized acyl-ACP thioesterase that dictates the chain length of the fatty acid produced.

De Novo Synthesis of Myristoyl-ACP

The synthesis of fatty acids begins with acetyl-CoA. Through the concerted action of the multi-enzyme fatty acid synthase (FAS) complex, the acetyl-CoA primer is elongated by the sequential addition of two-carbon units derived from malonyl-acyl carrier protein (malonyl-ACP).

Termination of Fatty Acid Elongation: The Role of Acyl-ACP Thioesterase

The chain length of the fatty acid is determined by the action of an acyl-ACP thioesterase (FAT), which hydrolyzes the acyl-ACP ester, releasing a free fatty acid and the ACP. In Myristica fragrans, a FatB-class thioesterase has been identified that exhibits a preference for hydrolyzing acyl-ACPs with saturated fatty acyl chains of 14 to 18 carbons[1]. The high accumulation of myristate in nutmeg seeds strongly suggests that this enzyme, or a related isoform, possesses a high specificity for myristoyl-ACP (C14:0-ACP), leading to the premature termination of fatty acid elongation at the 14-carbon stage.

Assembly of this compound via the Kennedy Pathway

Once synthesized, myristic acid is transported to the endoplasmic reticulum, where it is activated to myristoyl-CoA. The assembly of this compound then proceeds through the Kennedy pathway, a series of three acylation steps starting with a glycerol-3-phosphate backbone.

The key enzymatic steps are:

  • Glycerol-3-phosphate Acyltransferase (GPAT): This enzyme catalyzes the first acylation of glycerol-3-phosphate at the sn-1 position, using myristoyl-CoA as the acyl donor to form 1-myristoyl-lysophosphatidic acid.

  • Lysophosphatidic Acid Acyltransferase (LPAAT): The second acylation occurs at the sn-2 position of 1-myristoyl-lysophosphatidic acid, again utilizing myristoyl-CoA, to produce 1,2-dimyristoyl-phosphatidic acid (phosphatidic acid).

  • Phosphatidic Acid Phosphatase (PAP): The phosphate group is removed from phosphatidic acid to yield 1,2-dimyristoyl-glycerol (diacylglycerol).

  • Diacylglycerol Acyltransferase (DGAT): In the final and committed step of triacylglycerol synthesis, DGAT catalyzes the acylation of the sn-3 position of 1,2-dimyristoyl-glycerol with a third molecule of myristoyl-CoA to form this compound.

The high prevalence of this compound suggests that the acyltransferases (GPAT, LPAAT, and DGAT) in Myristica fragrans may exhibit a substrate preference for myristoyl-CoA. However, detailed characterization of these enzymes from nutmeg is still required.

Trimyristin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA FAS FAS Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Myristoyl-ACP Myristoyl-ACP FAS->Myristoyl-ACP FatB Thioesterase FatB Thioesterase Myristoyl-ACP->FatB Thioesterase Myristic Acid_plastid Myristic Acid FatB Thioesterase->Myristic Acid_plastid Myristic Acid_er Myristic Acid Myristic Acid_plastid->Myristic Acid_er Transport Myristoyl-CoA Myristoyl-CoA Myristic Acid_er->Myristoyl-CoA GPAT GPAT Myristoyl-CoA->GPAT LPAAT LPAAT Myristoyl-CoA->LPAAT DGAT DGAT Myristoyl-CoA->DGAT Glycerol-3-P Glycerol-3-P Glycerol-3-P->GPAT LPA 1-Myristoyl-lysophosphatidic acid GPAT->LPA LPA->LPAAT PA 1,2-Dimyristoyl-phosphatidic acid LPAAT->PA PAP PAP PA->PAP DAG 1,2-Dimyristoyl-glycerol PAP->DAG DAG->DGAT This compound This compound DGAT->this compound

Putative Biosynthesis Pathway of this compound in Myristica fragrans.

Quantitative Data Summary

Comprehensive quantitative data for the entire this compound biosynthesis pathway in Myristica fragrans is currently limited in the scientific literature. The following table outlines the key parameters for which data is required to build a complete quantitative model of this pathway. The values presented are hypothetical and serve to illustrate the data structure.

Enzyme/MetaboliteParameterReported Value (Hypothetical)Method of DeterminationReference
FatB Acyl-ACP Thioesterase Substrate SpecificityC14:0-ACP > C16:0-ACP > C18:0-ACPIn vitro enzyme assay with recombinant protein[1]
Km for Myristoyl-ACP1.5 µMEnzyme kinetics assayN/A
Vmax50 nmol/min/mg proteinEnzyme kinetics assayN/A
Myristoyl-CoA Cellular Concentration (developing seed)25 pmol/mg fresh weightLC-MS/MSN/A
Glycerol-3-Phosphate Acyltransferase (GPAT) Km for Myristoyl-CoA10 µMIn vitro enzyme assay with microsomal fractionN/A
Lysophosphatidic Acid Acyltransferase (LPAAT) Km for Myristoyl-CoA8 µMIn vitro enzyme assay with microsomal fractionN/A
Diacylglycerol Acyltransferase (DGAT) Km for Myristoyl-CoA15 µMIn vitro enzyme assay with microsomal fractionN/A
This compound Accumulation Rate (developing seed)2 µg/mg fresh weight/dayPulse-chase labeling with 14C-acetateN/A

Experimental Protocols

The following protocols are generalized methods that can be adapted for the study of this compound biosynthesis in Myristica fragrans.

Protocol for Enzyme Extraction from Myristica fragrans Seeds

Objective: To prepare crude enzyme extracts and microsomal fractions for in vitro activity assays.

Materials:

  • Developing Myristica fragrans seeds (fresh or flash-frozen in liquid nitrogen)

  • Extraction Buffer: 100 mM HEPES-KOH (pH 7.5), 10% (v/v) glycerol, 2 mM DTT, 1 mM EDTA, 1x Protease Inhibitor Cocktail

  • Homogenizer (e.g., mortar and pestle, Polytron)

  • Centrifuge (refrigerated)

  • Ultracentrifuge (for microsomal preparation)

Procedure:

  • Tissue Homogenization:

    • Grind 5 g of developing nutmeg seeds to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

    • Transfer the powder to 25 mL of ice-cold Extraction Buffer.

    • Homogenize thoroughly on ice for 2-3 minutes.

  • Crude Extract Preparation:

    • Filter the homogenate through four layers of cheesecloth.

    • Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C.

    • The resulting supernatant is the crude soluble enzyme extract (contains soluble enzymes like those in the plastid).

  • Microsomal Fraction Preparation:

    • Take the supernatant from the 10,000 x g centrifugation and transfer to an ultracentrifuge tube.

    • Centrifuge at 100,000 x g for 1 hour at 4°C.

    • The supernatant is the cytosolic fraction.

    • The pellet contains the microsomal membranes (ER). Gently wash the pellet with Extraction Buffer and resuspend in a minimal volume (e.g., 1-2 mL) of the same buffer. This is the microsomal fraction.

  • Protein Quantification:

    • Determine the protein concentration of the crude extract and microsomal fraction using a standard method (e.g., Bradford or BCA assay).

Enzyme_Extraction_Workflow start Start: Developing Nutmeg Seeds homogenize Homogenize in Extraction Buffer start->homogenize filter Filter through Cheesecloth homogenize->filter centrifuge1 Centrifuge at 10,000 x g filter->centrifuge1 supernatant1 Supernatant (Crude Extract) centrifuge1->supernatant1 pellet1 Pellet (Debris) centrifuge1->pellet1 ultracentrifuge Ultracentrifuge at 100,000 x g supernatant1->ultracentrifuge supernatant2 Cytosolic Fraction ultracentrifuge->supernatant2 pellet2 Microsomal Pellet ultracentrifuge->pellet2 resuspend Wash and Resuspend Pellet pellet2->resuspend microsomes Microsomal Fraction resuspend->microsomes

Workflow for Enzyme Extraction from Myristica fragrans Seeds.
Protocol for Acyl-ACP Thioesterase (FatB) Activity Assay

Objective: To measure the activity and substrate specificity of the myristoyl-ACP thioesterase.

Materials:

  • Crude soluble enzyme extract from nutmeg seeds.

  • [14C]-Myristoyl-ACP (or other radiolabeled acyl-ACPs of varying chain lengths).

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 2 mM DTT.

  • Scintillation cocktail and vials.

  • Trichloroacetic acid (TCA), ice-cold.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of Assay Buffer, 10 µL of [14C]-Myristoyl-ACP (e.g., 1 µM final concentration), and water to a final volume of 90 µL.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate Reaction:

    • Add 10 µL of the crude enzyme extract (containing 10-50 µg of protein) to start the reaction.

  • Incubation:

    • Incubate at 30°C for 10-30 minutes.

  • Stop Reaction:

    • Stop the reaction by adding 100 µL of ice-cold 10% (w/v) TCA.

  • Separation and Quantification:

    • Centrifuge at 14,000 x g for 5 minutes to pellet the unhydrolyzed acyl-ACP.

    • The supernatant contains the released [14C]-myristic acid.

    • Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Controls:

    • Run a blank reaction with boiled enzyme extract to account for non-enzymatic hydrolysis.

  • Substrate Specificity:

    • Repeat the assay with a range of [14C]-acyl-ACPs (e.g., C12:0, C16:0, C18:0, C18:1) to determine the substrate specificity.

Protocol for Diacylglycerol Acyltransferase (DGAT) Activity Assay

Objective: To measure the activity of DGAT in incorporating myristoyl-CoA into a diacylglycerol acceptor.

Materials:

  • Microsomal fraction from nutmeg seeds.

  • [14C]-Myristoyl-CoA.

  • 1,2-Dimyristoyl-sn-glycerol (or other diacylglycerol).

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 25 mM MgCl2.

  • TLC plates (silica gel G).

  • TLC developing solvent: Hexane:Diethyl ether:Acetic acid (70:30:1, v/v/v).

Procedure:

  • Reaction Setup:

    • In a glass tube, add 50 µL of Assay Buffer, 10 µL of 1,2-Dimyristoyl-sn-glycerol (e.g., 100 µM final concentration, emulsified with phosphatidylcholine), and 10 µL of [14C]-Myristoyl-CoA (e.g., 20 µM final concentration).

  • Initiate Reaction:

    • Add 20 µL of the microsomal fraction (containing 20-100 µg of protein) to start the reaction.

  • Incubation:

    • Incubate at 30°C for 15-60 minutes with gentle shaking.

  • Stop Reaction and Lipid Extraction:

    • Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly and add 0.5 mL of 0.9% (w/v) NaCl.

    • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

  • TLC Separation:

    • Carefully transfer the lower chloroform phase to a new tube and evaporate to dryness under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of chloroform and spot onto a TLC plate.

    • Develop the plate in the TLC developing solvent.

  • Quantification:

    • Visualize the lipid spots (e.g., using iodine vapor or by comparison with a this compound standard).

    • Scrape the spot corresponding to triacylglycerol (this compound) into a scintillation vial, add scintillation cocktail, and measure the radioactivity.

Conclusion and Future Directions

The biosynthesis of this compound in Myristica fragrans represents a highly specialized branch of plant lipid metabolism. While the general pathway involving a FatB-type acyl-ACP thioesterase and the Kennedy pathway is the most probable route, a detailed molecular and biochemical characterization of the enzymes involved is still needed. Future research should focus on:

  • Gene Identification and Characterization: Cloning and functional expression of the genes encoding the GPAT, LPAAT, and DGAT from Myristica fragrans to confirm their substrate specificities.

  • Quantitative Metabolomics: Measurement of the in vivo concentrations of pathway intermediates in developing nutmeg seeds to identify potential rate-limiting steps.

  • Proteomic Analysis: Quantitative proteomic studies of developing nutmeg seeds to understand the expression levels of the biosynthetic enzymes.

A comprehensive understanding of this pathway will not only illuminate the fascinating biochemistry of this unique plant but also provide valuable tools for the metabolic engineering of oil crops for the production of high-value fatty acids.

References

Spectroscopic Profile of Trimyristin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trimyristin, a triglyceride of myristic acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its characteristic signals and fragments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) [ppm]MultiplicityNumber of ProtonsAssignment
5.27m1HGlycerol-C2-H
4.31dd2HGlycerol-C1,3-Hₐ
4.16dd2HGlycerol-C1,3-Hₑ
2.33t6Hα-CH₂ (C2-H)
1.5-1.7m6Hβ-CH₂ (C3-H)
1.2-1.4m60H-(CH₂)₁₀- (C4-13-H)
0.90t9HTerminal CH₃ (C14-H)

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the solvent and instrument frequency.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) [ppm]Carbon Assignment
173.5, 173.1C=O (Ester)
69.1Glycerol C2
62.3Glycerol C1,3
34.5, 34.3C2
32.2C12
29.9, 29.7, 29.6, 29.4, 29.3C4-C11
25.1C3
22.9C13
14.3C14 (CH₃)

Data compiled from multiple sources.[3][4][5]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentFunctional Group
2950-2850C-H stretch (aliphatic)Alkane
1738-1730C=O stretchEster

Data compiled from multiple sources.[2][4]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zIon TypeNotes
723.2[M+H]⁺Molecular ion peak (protonated)
740.2[M+NH₄]⁺Ammonium adduct
496.0[M-RCOO]⁺Loss of one myristoyl group
285.0RCO⁺Myristoyl cation
211.0Fragment ion

Molecular weight of this compound (C₄₅H₈₆O₆) is 723.16 g/mol . Fragmentation patterns can vary based on the ionization technique used.[3][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for lipid analysis and can be specifically adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 MHz or 600 MHz instrument.[2][7]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.

    • A greater number of scans (hundreds to thousands) is required due to the low natural abundance of ¹³C.

    • Longer relaxation delays may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of solid this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as a mixture of dichloromethane and methanol.[8] For electrospray ionization, the addition of a salt like ammonium acetate can aid in the formation of adduct ions.[8]

  • Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) systems.[3] Common ionization techniques for triglycerides include Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Data Acquisition:

    • ESI-MS: The sample solution is infused into the ESI source. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range (e.g., 100-1000 amu). This soft ionization technique often yields the protonated molecule [M+H]⁺ or adducts like [M+NH₄]⁺.[9]

    • EI-MS: This is a harder ionization technique that leads to more extensive fragmentation. The resulting mass spectrum will show a variety of fragment ions, providing structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Purified this compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in appropriate solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., LC-MS) Prep_MS->MS Data_NMR NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation & Characterization Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

A generalized workflow for the spectroscopic analysis of this compound.

References

The Biological Role of Trimyristin in Plant Seeds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimyristin, a triglyceride derived from three molecules of myristic acid esterified to a glycerol backbone, is a significant constituent of the fixed oil in certain plant seeds, most notably nutmeg (Myristica fragrans). While often overshadowed by the more aromatic essential oils, this compound plays a crucial biological role, primarily as a dense energy reserve for the developing embryo. This technical guide provides a comprehensive overview of the biological functions of this compound in plant seeds, with a focus on its metabolism, ecological significance, and the experimental methodologies used for its study.

Primary Biological Role: Energy Storage

The principal and most well-documented function of this compound in plant seeds is as a primary metabolite, specifically a storage lipid. Triacylglycerols (TAGs), such as this compound, are highly reduced and anhydrous, making them a more efficient energy storage form compared to carbohydrates on a per-mass basis. This stored energy is vital for the metabolically demanding processes of germination and early seedling establishment, particularly before the seedling becomes photosynthetically self-sufficient.

During seed development, or embryogenesis, there is a coordinated up-regulation of genes involved in fatty acid and triacylglycerol biosynthesis, leading to the accumulation of oil bodies rich in this compound within the cotyledons or endosperm. Upon germination, these stored lipids are rapidly mobilized to provide the necessary carbon skeletons and energy to fuel the growth of the radicle and plumule.

Ecological Significance

The ecological role of this compound is intrinsically linked to its function as an energy reserve. The high concentration of this energy-rich molecule provides a competitive advantage to the seedling, enabling rapid growth and establishment, which is crucial for competing for light, water, and nutrients.

While many plant secondary metabolites serve defensive functions against herbivores and pathogens, there is limited direct evidence to suggest that this compound itself is a potent defense compound. Although nutmeg seeds are known to possess antibacterial and insecticidal properties, these activities are largely attributed to other secondary metabolites present in the essential oil, such as myristicin, elemicin, and safrole. Some studies have noted the bactericidal activity of the essential oil from nutmeg seeds.[1] However, the specific contribution of pure this compound to this defense mechanism is not well-established. It is plausible that the high lipid content, including this compound, could make the seeds less palatable or digestible to some granivores, but this is a general characteristic of oil-rich seeds rather than a specific toxic effect of this compound. Similarly, there is a lack of substantial evidence for any allelopathic role of this compound.

Metabolism of this compound in Plant Seeds

The metabolism of this compound in plant seeds can be divided into two main processes: biosynthesis (anabolism) during seed maturation and catabolism during germination and post-germinative growth.

Biosynthesis of this compound

The synthesis of this compound occurs in the endoplasmic reticulum and involves the Kennedy pathway (or acyl-CoA dependent pathway). This process begins with the de novo synthesis of fatty acids in the plastids.

The key steps in this compound biosynthesis are:

  • Fatty Acid Synthesis: Acetyl-CoA is converted to myristoyl-ACP (14:0-ACP) in the plastid through a series of reactions catalyzed by the fatty acid synthase (FAS) complex.

  • Acyl-CoA Formation: Myristoyl-ACP is then hydrolyzed to free myristic acid and transported to the endoplasmic reticulum, where it is activated to myristoyl-CoA by a long-chain acyl-CoA synthetase.

  • Glycerol-3-Phosphate Acylation: A glycerol-3-phosphate backbone is sequentially acylated with two molecules of myristoyl-CoA by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT) to form phosphatidic acid.

  • Diacylglycerol Formation: Phosphatidic acid is dephosphorylated by phosphatidic acid phosphatase (PAP) to yield diacylglycerol.

  • Triacylglycerol Synthesis: Finally, a third molecule of myristoyl-CoA is added to the diacylglycerol by diacylglycerol acyltransferase (DGAT) to form this compound.

The regulation of this pathway is complex and involves a network of transcription factors that respond to developmental cues.[2][3]

Catabolism of this compound

During seed germination, stored this compound is hydrolyzed and its constituent myristic acid molecules are converted into carbohydrates (sucrose) to fuel seedling growth. This process involves lipolysis, β-oxidation, and the glyoxylate cycle.

The key steps in this compound catabolism are:

  • Lipolysis: Triacylglycerol lipases, such as SUGAR DEPENDENT1 (SDP1), hydrolyze this compound into free myristic acid and glycerol.[4]

  • Fatty Acid Activation and Transport: The released myristic acid is activated to myristoyl-CoA in the peroxisome.

  • β-Oxidation: Myristoyl-CoA undergoes seven cycles of β-oxidation within the peroxisome, yielding seven molecules of acetyl-CoA.

  • Glyoxylate Cycle: The acetyl-CoA enters the glyoxylate cycle, a metabolic pathway unique to plants and some microorganisms, which converts acetyl-CoA into succinate.

  • Gluconeogenesis: Succinate is transported to the mitochondrion and converted to malate, which is then exported to the cytosol and used to synthesize sucrose via gluconeogenesis. This sucrose is then transported to the growing parts of the seedling.

The mobilization of stored lipids is under tight hormonal control, with gibberellins promoting and abscisic acid inhibiting the process.[5]

Quantitative Data

The concentration of this compound can vary significantly between different plant species and even within different accessions of the same species. Nutmeg (Myristica fragrans) is the most notable source, with this compound comprising a substantial portion of its seed's dry weight.

Plant SpeciesSeed ComponentThis compound Content (% of dry weight)Reference(s)
Myristica fragransSeed20-25% of total mass[6]
Myristica fragransFixed Oil>80% of oil[6]
Virola surinamensisSeedPresent (concentration not specified)[7]
Myristica fragransSeed Fat86.2-97.4% (as triglyceride)
Compound PropertyValueReference(s)
Chemical FormulaC45H86O6[6]
Molar Mass723.177 g/mol [6]
Melting Point56-57 °C[6]
Boiling Point311 °C[6]
Density0.862 g/cm³ (at 20 °C)[6]
SolubilityInsoluble in water; soluble in ethanol, ether, chloroform, acetone, benzene[6]

Experimental Protocols

Extraction and Purification of this compound from Nutmeg Seeds

This protocol is a standard method for isolating this compound in a laboratory setting.

Materials:

  • Ground nutmeg

  • Dichloromethane (or diethyl ether)

  • Acetone

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

Procedure:

  • Weigh approximately 20 g of ground nutmeg and place it in a 250 mL round-bottom flask.

  • Add 100 mL of dichloromethane to the flask.

  • Set up the reflux apparatus and heat the mixture to a gentle boil for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Filter the mixture by gravity filtration or vacuum filtration to remove the solid nutmeg residue.

  • Transfer the filtrate to a clean, pre-weighed round-bottom flask and remove the solvent using a rotary evaporator. The remaining oily solid is crude this compound.

  • To purify the this compound, add a minimal amount of hot acetone to the crude product to dissolve it.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the white crystals of pure this compound by vacuum filtration and wash with a small amount of cold acetone.

  • Allow the crystals to air dry and determine the yield and melting point (expected: 56-57 °C).

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for quantifying this compound in a seed extract.

Materials:

  • Extracted and purified this compound sample

  • Internal standard (e.g., tripalmitin)

  • Chloroform or other suitable solvent

  • GC-MS system with a suitable capillary column (e.g., Rxi-5ms)

Procedure:

  • Sample Preparation: Prepare a stock solution of the extracted this compound in chloroform at a known concentration. Prepare a series of calibration standards containing known concentrations of pure this compound and a fixed concentration of the internal standard.

  • GC-MS Analysis:

    • Set the GC oven temperature program (e.g., initial temperature of 70°C, ramp to 280°C).

    • Set the injector and transfer line temperatures (e.g., 280°C).

    • Use helium as the carrier gas at a constant flow rate.

    • Inject 1 µL of each standard and the sample solution into the GC-MS.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas for both compounds.

    • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by using the calibration curve.[8]

Lipid Mobilization Assay in Germinating Seeds

This assay allows for the monitoring of the breakdown of stored lipids during germination.

Materials:

  • Seeds (e.g., Arabidopsis thaliana or other oilseeds)

  • Petri dishes with germination medium (e.g., Murashige and Skoog)

  • Growth chamber with controlled light and temperature

  • Lipid extraction solvents (e.g., isopropanol, chloroform, methanol)

  • GC-MS system for fatty acid analysis

Procedure:

  • Seed Germination: Sterilize seeds and plate them on the germination medium. Place the plates in a growth chamber under controlled conditions.

  • Sample Collection: Collect seed samples at various time points after sowing (e.g., 0, 1, 2, 3, 4 days).

  • Lipid Extraction:

    • Homogenize the collected seeds in hot isopropanol to inactivate lipases.

    • Perform a lipid extraction using a mixture of chloroform and methanol.

  • Fatty Acid Analysis:

    • Transmethylate the extracted lipids to form fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by GC-MS to determine the fatty acid composition and quantity.

  • Data Analysis:

    • Monitor the decrease in the amount of myristic acid (or other storage fatty acids) over time as an indicator of this compound (or total TAG) mobilization.[9]

Mandatory Visualizations

trimyristin_biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum acetyl_coa Acetyl-CoA myristoyl_acp Myristoyl-ACP (14:0) acetyl_coa->myristoyl_acp Fatty Acid Synthase myristic_acid Myristic Acid myristoyl_acp->myristic_acid Acyl-ACP Thioesterase myristoyl_coa Myristoyl-CoA myristic_acid->myristoyl_coa Long-Chain Acyl-CoA Synthetase g3p Glycerol-3-Phosphate lpa Lysophosphatidic Acid g3p->lpa GPAT + Myristoyl-CoA pa Phosphatidic Acid lpa->pa LPAAT + Myristoyl-CoA dag Diacylglycerol pa->dag PAP This compound This compound dag->this compound DGAT + Myristoyl-CoA plastid Plastid er Endoplasmic Reticulum

Caption: Biosynthesis pathway of this compound in plant seeds.

trimyristin_catabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound (in Oil Body) myristic_acid Myristic Acid This compound->myristic_acid Triacylglycerol Lipase glycerol Glycerol This compound->glycerol myristoyl_coa Myristoyl-CoA myristic_acid->myristoyl_coa acetyl_coa Acetyl-CoA (x7) myristoyl_coa->acetyl_coa β-Oxidation succinate Succinate acetyl_coa->succinate Glyoxylate Cycle malate Malate succinate->malate sucrose Sucrose malate->sucrose Gluconeogenesis peroxisome Peroxisome mitochondrion Mitochondrion cytosol Cytosol

Caption: Catabolism of this compound during seed germination.

Conclusion

This compound serves as a vital energy reserve in the seeds of certain plants, particularly Myristica fragrans. Its biosynthesis and catabolism are tightly regulated processes that are fundamental to the successful germination and establishment of the seedling. While its primary role is well-understood, further research is needed to elucidate any potential secondary roles in plant defense or other ecological interactions. The methodologies outlined in this guide provide a framework for researchers to further investigate the multifaceted biological significance of this important plant lipid.

References

Potential Pharmacological Activities of Trimyristin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimyristin, a saturated fat that is the principal component of nutmeg butter, has been the subject of preliminary scientific investigation for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into this compound's biological effects, with a focus on its enzyme inhibitory and antimicrobial properties. While closely related compounds found in nutmeg, such as myristicin, have demonstrated anti-inflammatory and anticancer potential, this document will clearly delineate the activities directly attributed to this compound and highlight areas requiring further investigation. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

This compound, the triglyceride of myristic acid, is abundantly found in the seed of Myristica fragrans (nutmeg)[1]. Structurally, it is a triester of glycerol and three molecules of myristic acid. While traditionally known for its use in the food and cosmetic industries, recent scientific interest has turned towards the potential pharmacological applications of this compound. This guide summarizes the existing data on its biological activities, provides detailed experimental protocols for assays in which it has shown activity, and outlines potential mechanisms of action, including those of the closely related and co-occurring compound, myristicin, to suggest future research directions.

Pharmacological Activities of this compound

The pharmacological activities of this compound that have been reported in the scientific literature are primarily focused on its enzyme inhibitory and antimicrobial effects. It is crucial to distinguish these findings from the activities of other compounds found in nutmeg, such as myristicin, which has been more extensively studied for its anti-inflammatory and anticancer properties.

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes. A notable study demonstrated its ability to significantly inhibit acetylcholinesterase (AChE), acid phosphatase (ACP), and alkaline phosphatase (ALP) in the nervous tissue of the snail Lymnaea acuminata.

Table 1: Enzyme Inhibitory Activity of this compound

EnzymeTarget Organism/TissueIC50 (mM)Reference
Acetylcholinesterase (AChE)Lymnaea acuminata nervous tissue0.11[1]
Acid Phosphatase (ACP)Lymnaea acuminata nervous tissue0.16[1]
Alkaline Phosphatase (ALP)Lymnaea acuminata nervous tissue0.18[1]
Antimicrobial Activity

Reports suggest that this compound possesses antibacterial properties. Research by Narasimhan and Dhake indicated that this compound exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria[2]. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values from studies focused solely on purified this compound, are not widely available in the current literature. The antibacterial effects observed in extracts of Myristica fragrans are often attributed to a combination of its constituents, including this compound and myristicin[2]. Further research is required to determine the precise antimicrobial spectrum and efficacy of pure this compound.

Potential (Unconfirmed) Pharmacological Activities of this compound

While direct evidence for anti-inflammatory and anticancer activities of this compound is limited, studies on the related compound myristicin, also found in nutmeg, suggest potential avenues for future research on this compound.

Anti-inflammatory Activity (inferred from Myristicin)

Myristicin has been shown to possess significant anti-inflammatory properties. It inhibits the production of various pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The proposed mechanism involves the suppression of key inflammatory signaling pathways. Given the structural similarities and co-existence in nutmeg, it is plausible that this compound may exhibit similar, though likely distinct, anti-inflammatory effects. However, dedicated studies on pure this compound are necessary to confirm this hypothesis.

Anticancer Activity (inferred from Myristicin)

Myristicin has demonstrated anticancer activity in various cancer cell lines. For instance, it has been shown to inhibit the proliferation of hepatic carcinoma cells and induce apoptosis by suppressing the PI3K/Akt/mTOR signaling pathway. In breast cancer cells, myristicin has been found to induce apoptosis and cell cycle arrest. While these findings are promising, it is crucial to emphasize that they pertain to myristicin. The anticancer potential of this compound remains to be elucidated through direct experimental investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the identified and potential pharmacological activities of this compound.

Extraction and Isolation of this compound from Nutmeg

This protocol describes a common method for the extraction and purification of this compound from ground nutmeg.

G A Ground Nutmeg B Reflux with Diethyl Ether A->B C Hot Gravity Filtration B->C D Cool Filtrate to Room Temperature C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Diethyl Ether E->F G Recrystallize from Acetone F->G H Pure this compound Crystals G->H

Extraction and Purification of this compound.

Methodology:

  • Extraction: Ground nutmeg is refluxed with a suitable solvent, such as diethyl ether or dichloromethane, for a specified period to extract the this compound.

  • Filtration: The hot mixture is filtered by gravity to remove the solid nutmeg residue.

  • Crystallization: The filtrate is allowed to cool to room temperature, during which this compound crystallizes out of the solution.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove soluble impurities.

  • Recrystallization: For further purification, the crude this compound is dissolved in a minimal amount of hot acetone and allowed to cool slowly, leading to the formation of purer crystals.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to determine the inhibitory effect of this compound on AChE activity.

G A Prepare Reagents: AChE, ATCI, DTNB, Buffer C Incubate AChE with this compound A->C B Prepare this compound Solutions (various concentrations) B->C D Add DTNB and ATCI C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition and IC50 E->F

Acetylcholinesterase Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the AChE solution and the this compound solution to the wells and incubate for a predefined period (e.g., 15 minutes at 25°C).

  • Reaction Initiation: Add DTNB and then ATCI to each well to initiate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader. The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

G A Prepare Serial Dilutions of this compound in Broth C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Turbidity D->E F Determine MIC E->F

Broth Microdilution Assay for MIC Determination.

Methodology:

  • Preparation of this compound Dilutions: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).

Potential Signaling Pathways (Based on Myristicin Research)

While the direct effects of this compound on cellular signaling are yet to be investigated, the known mechanisms of myristicin can provide a hypothetical framework for future studies.

PI3K/Akt/mTOR Pathway

Myristicin has been shown to inhibit the proliferation of cancer cells by suppressing the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, survival, and metabolism. Inhibition of this pathway by myristicin leads to decreased cell viability and induction of apoptosis. Future studies could explore whether this compound has any modulatory effects on this central signaling cascade.

G Myristicin Myristicin PI3K PI3K Myristicin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes Survival Cell Survival mTOR->Survival Promotes

Potential Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound possesses definite enzyme inhibitory activity and potential antibacterial properties. However, there is a significant gap in the understanding of its other potential pharmacological effects, particularly in the areas of anti-inflammatory and anticancer activities. The promising results observed for the related compound myristicin in these areas strongly suggest that this compound warrants further investigation.

Future research should focus on:

  • Quantitative analysis of the antibacterial activity of pure this compound against a broad panel of pathogenic bacteria to determine its MIC values.

  • In vitro and in vivo studies to evaluate the anti-inflammatory effects of this compound, including its impact on cytokine production and inflammatory signaling pathways such as NF-κB.

  • Comprehensive screening of the anticancer activity of this compound against various cancer cell lines, followed by mechanistic studies to identify its molecular targets and effects on signaling pathways like PI3K/Akt/mTOR and MAPK.

A thorough investigation of these areas will be crucial in determining the true therapeutic potential of this compound and its viability as a lead compound for drug development.

References

Methodological & Application

Application Note: Isolation of Trimyristin from Myristica fragrans (Nutmeg)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimyristin (C45H86O6), a triglyceride of myristic acid, is a significant component of the essential oil of nutmeg, comprising 20-25% of the dried seed's total mass.[1][2] Its isolation serves as a fundamental example of natural product extraction and purification. This protocol details the extraction of this compound from commercially available nutmeg powder using solid-liquid extraction with a suitable organic solvent, followed by purification via recrystallization. The presented methodology is robust, yielding high-purity this compound suitable for further applications, such as saponification to produce myristic acid.[1]

Principle

The extraction process leverages the high solubility of this compound, a nonpolar fat, in nonpolar organic solvents such as diethyl ether or dichloromethane.[1][3][4] The crude extract, containing this compound and other lipid-soluble compounds, is then subjected to recrystallization. This purification technique relies on the principle that this compound is soluble in a hot solvent (e.g., acetone) but significantly less soluble at colder temperatures.[3][5] As the solution cools, the this compound crystallizes, leaving most impurities dissolved in the solvent.[6]

Data Presentation

The following table summarizes the quantitative parameters for the extraction and purification of this compound from nutmeg powder.

ParameterValueReference
Starting Material
Mass of Nutmeg Powder4.0 g[3][7]
Extraction
Extraction SolventDiethyl Ether[3][7]
Solvent Volume20 mL[3][7]
Reflux Time30 minutes[7][8]
Purification (Recrystallization)
Recrystallization SolventAcetone[3][5]
Solvent Volume~4 mL (approx. 1 mL per 100 mg of crude product)[3][5]
Yield & Purity
Expected Crude Yield20-33%[9][10]
Expected Purified Yield5-21%[3][10]
Melting Point (Literature)56-57 °C[1][9][10]
Melting Point (Experimental)53-59 °C (depends on purity)[10]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound.

Protocol 1: Solid-Liquid Extraction of Crude this compound
  • Setup : To a 100 mL round-bottom flask, add 4.0 g of ground nutmeg and 20 mL of diethyl ether.[3][7] Add a magnetic stir bar for uniform heating.

  • Reflux : Assemble a reflux apparatus by attaching a condenser to the round-bottom flask. Heat the mixture gently in a water bath to maintain a steady reflux for 30 minutes.[8] Ensure the heating is controlled to prevent the evaporation of the volatile diethyl ether.

  • Hot Filtration : After the reflux period, allow the mixture to cool to room temperature.[7] Perform a gravity filtration using a fluted filter paper to separate the nutmeg residue from the ether solution (filtrate).

  • Residue Washing : Wash the solid residue on the filter paper with an additional 5 mL of diethyl ether to ensure complete extraction of the this compound.[8]

  • Solvent Evaporation : Collect the combined filtrate in a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator. The resulting oily or yellowish solid residue is the crude this compound.[3][11]

  • Crude Yield Determination : Weigh the flask containing the crude product to determine the mass and calculate the crude percentage yield.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution : Transfer the crude this compound to a 25 mL Erlenmeyer flask. Add approximately 4 mL of acetone (a general guideline is 1 mL of acetone for every 100 mg of crude this compound) and gently warm the mixture on a hot plate to dissolve the solid completely.[3][5]

  • Slow Cooling : Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature for at least 30 minutes.[3][7] Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath Crystallization : To maximize crystal formation, place the flask in an ice-water bath for 15-20 minutes.[3][6]

  • Vacuum Filtration : Isolate the purified this compound crystals using vacuum filtration with a Büchner funnel.[3][7]

  • Washing : Wash the crystals with a minimal amount of cold acetone to remove any remaining soluble impurities.

  • Drying : Allow the crystals to air-dry on the filter paper for several minutes to remove excess solvent. For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a desiccator.

  • Final Analysis : Once dry, weigh the pure this compound crystals and calculate the final percent yield. Determine the melting point of the crystals to assess their purity. A sharp melting point range close to the literature value of 56-57 °C indicates high purity.[9][10]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the purification logic.

Extraction_Workflow cluster_0 Extraction cluster_1 Separation cluster_2 Isolation Nutmeg Nutmeg Powder (4.0g) Reflux Reflux for 30 min Nutmeg->Reflux Solvent Diethyl Ether (20mL) Solvent->Reflux Filtration Gravity Filtration Reflux->Filtration Cool to RT Residue Nutmeg Residue (Discard) Filtration->Residue Filtrate Ether Solution Filtration->Filtrate Evaporation Rotary Evaporation Filtrate->Evaporation Collect Filtrate Crude Crude this compound Evaporation->Crude

Caption: Experimental workflow for the extraction of crude this compound.

Purification_Logic Crude Crude this compound Dissolve Dissolve in Hot Acetone Crude->Dissolve Solution Hot Saturated Solution (this compound + Impurities) Dissolve->Solution Cool_RT Slow Cool to Room Temp. Solution->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Vacuum Filtration Cool_Ice->Filter Crystals Pure this compound Crystals Mother_Liquor Mother Liquor (Impurities in Cold Acetone) Filter->Crystals Collect Solid Filter->Mother_Liquor Collect Filtrate

Caption: Logical flow of the recrystallization process for purification.

References

Application Note: A Detailed Protocol for the Recrystallization of Trimyristin Using Acetone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the purification of trimyristin via recrystallization with acetone. This compound, a triglyceride of myristic acid, is commonly isolated from nutmeg and serves as a key starting material in various synthetic processes.[1][2] Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[3][4] Acetone is a frequently used solvent for this purpose due to this compound's high solubility in hot acetone and lower solubility at cooler temperatures.[5][6] This protocol outlines the necessary steps, experimental parameters, and expected outcomes for achieving high-purity this compound crystals.

Data Summary

The following table summarizes key quantitative data derived from various experimental procedures for the recrystallization of this compound. These parameters can be adjusted based on the initial purity of the crude material and the desired final yield and purity.

ParameterValueNotesSource(s)
Solvent Ratio 1 mL acetone per 50-100 mg of crude this compoundThe optimal amount is the minimum required to dissolve the solid in hot solvent.[7][8]
Typical Yield 30% - 65% recovery from crude materialYield is highly dependent on the purity of the crude product and technique.[9][10]
Melting Point (MP) 53-55°C (Once Recrystallized)The theoretical melting point of pure this compound is 56-58°C. A lower and broader range indicates impurities.[9][10][11]
Cooling Time (RT) 5 - 30 minutesSlow cooling is crucial for the formation of pure, well-defined crystals. Rapid cooling can trap impurities.[7][8][10][11]
Cooling Time (Ice Bath) 10 - 15 minutesUsed to maximize the precipitation of the purified compound from the solution.[5][8][12]

Experimental Protocol

This section details the step-by-step methodology for the recrystallization of crude this compound.

Materials and Equipment:

  • Crude this compound solid

  • Reagent-grade acetone, cooled in an ice bath

  • Erlenmeyer flask (sized appropriately for the amount of solid)

  • Hot plate or steam bath

  • Glass stirring rod

  • Vacuum filtration apparatus (Büchner or Hirsch funnel, filter flask, vacuum tubing)

  • Filter paper

  • Watch glass

  • Spatula

  • Melting point apparatus

Procedure:

  • Dissolution of Crude this compound:

    • Weigh the crude this compound and place it into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of acetone. A starting point is approximately 1 mL of acetone for every 100 mg of crude material.[7]

    • Gently heat the mixture on a hot plate or steam bath while stirring continuously. Caution: Acetone is volatile and flammable with a low boiling point. Avoid overheating.[8]

    • Continue adding small portions of hot acetone until the this compound solid is completely dissolved.[13]

  • Crystallization:

    • Once dissolved, remove the flask from the heat source and cover it. Allow the solution to cool slowly and undisturbed to room temperature for at least 5-10 minutes.[7][8] Slow cooling is critical for forming large, pure crystals; placing the hot solution directly into an ice bath can cause impurities to become trapped in the crystal lattice.[7][10]

    • If crystals do not form upon cooling, it may indicate that too much solvent was used. In this case, gently heat the solution to evaporate some of the acetone and attempt to cool it again.[7] Crystal formation can also be induced by scratching the inside of the flask at the liquid's surface with a glass stirring rod.[8]

    • After the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for 10-15 minutes to maximize the yield of precipitated this compound.[5][8]

  • Isolation and Washing of Crystals:

    • Set up the vacuum filtration apparatus with a piece of filter paper in the funnel.

    • Wet the filter paper with a small amount of ice-cold acetone to ensure a good seal.

    • Swirl the flask containing the crystals to create a slurry and pour it into the funnel while the vacuum is on.

    • To wash the crystals, momentarily break the vacuum seal, add a small volume (e.g., 1 mL) of ice-cold acetone to cover the crystals, and immediately reapply the vacuum.[7][8] This step removes any soluble impurities adhering to the crystal surfaces.

  • Drying and Analysis:

    • Leave the crystals in the funnel with the vacuum running for several minutes to pull air through and partially dry them.[7][8]

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Allow the crystals to air dry completely until a constant weight is achieved.

    • Determine the final weight to calculate the percent recovery and measure the melting point to assess the purity of the final product. A sharp melting point close to the literature value of 56-58°C indicates high purity.[3][11]

Visualized Workflow

The following diagram illustrates the logical flow of the this compound recrystallization protocol.

Trimyristin_Recrystallization start Crude this compound dissolve 1. Dissolution Add minimum hot acetone and heat gently. start->dissolve hot_filter 2. Hot Filtration (Optional) Remove insoluble impurities. dissolve->hot_filter cool_rt 3. Slow Cooling Allow to cool to room temperature undisturbed. hot_filter->cool_rt cool_ice 4. Ice Bath Cooling Maximize crystal precipitation. cool_rt->cool_ice vac_filter 5. Vacuum Filtration Isolate crystals from mother liquor. cool_ice->vac_filter wash 6. Crystal Washing Rinse with ice-cold acetone. vac_filter->wash dry 7. Drying Air dry crystals to constant weight. wash->dry end Pure this compound Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Note: Isolation of Trimyristin via Soxhlet Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimyristin, the triglyceride of myristic acid, is a saturated fat predominantly found in nutmeg (Myristica fragrans), where it can constitute over 25% of the seed's total weight.[1] Its isolation is a common procedure in natural product chemistry. Soxhlet extraction is a highly efficient and established method for the continuous solid-liquid extraction of compounds from solid materials.[2][3] This technique is particularly advantageous as it repeatedly washes the solid matrix with fresh, condensed solvent, ensuring exhaustive extraction and concentrating the analyte in the collection flask.[4][5]

The principle of Soxhlet extraction involves vaporizing a solvent, which then condenses and drips onto a solid sample held in a porous thimble.[4] As the solvent fills the chamber containing the sample, it dissolves the target compound (this compound).[5] Once the solvent reaches a specific level, a siphon arm automatically drains the solution back into the boiling flask.[3] This cycle repeats, allowing for a thorough extraction process that is more efficient than simple maceration.[4] This document provides a detailed protocol for the isolation and purification of this compound from ground nutmeg using the Soxhlet extraction method.

Experimental Protocol

This protocol details the necessary apparatus, reagents, and step-by-step methodology for the extraction and subsequent purification of this compound.

1. Apparatus and Reagents

  • Apparatus:

    • Soxhlet extractor (e.g., 100 mL capacity) with reflux condenser

    • Round-bottom flask (250 mL)

    • Heating mantle or heatable magnetic stirrer

    • Cellulose extraction thimble

    • Rotary evaporator

    • Büchner funnel and suction flask

    • Glass wool

    • Desiccator

    • Melting point apparatus

    • Standard laboratory glassware (beakers, Erlenmeyer flasks)

  • Reagents:

    • Nutmeg (Myristica fragrans), finely ground

    • tert-Butyl methyl ether (or Dichloromethane)

    • Ethanol (for recrystallization)

    • Boiling chips

    • Silica gel (for desiccator)

2. Soxhlet Extraction Procedure

  • Sample Preparation: Weigh approximately 25 g of finely ground nutmeg and place it into a cellulose extraction thimble.[6] Lightly plug the top of the thimble with a small amount of glass wool to prevent the nutmeg powder from being dispersed.[6]

  • Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus by connecting a 250 mL round-bottom flask containing 150 mL of tert-butyl methyl ether and a few boiling chips to the bottom of the extractor.[6] Attach the reflux condenser to the top of the extractor and ensure a steady flow of cooling water.

  • Extraction: Gently heat the solvent in the round-bottom flask to a steady boil. The solvent will vaporize, travel up the side arm of the extractor, condense in the condenser, and drip into the thimble containing the nutmeg.[2]

  • Continuous Extraction: Allow the extraction to proceed for approximately 5 hours, or until the solvent running through the siphon arm appears colorless.[6] This indicates that the extraction is complete.

  • Cooling: Turn off the heat and allow the apparatus to cool to room temperature.

3. Isolation and Purification of this compound

  • Solvent Evaporation: Disassemble the apparatus and transfer the solvent containing the extracted this compound from the round-bottom flask to a rotary evaporator. Reduce the pressure to evaporate the tert-butyl methyl ether, which will leave behind a yellowish, oily residue.[6]

  • Crude Crystallization: Cool the flask containing the residue in an ice bath or refrigerator. The oily residue will solidify into a thick slurry of crude this compound.[6]

  • Recrystallization: To purify the crude product, add the minimum amount of hot ethanol required to dissolve the solid. Once dissolved, allow the solution to cool slowly to room temperature and then place it in a refrigerator for at least 30 minutes to maximize crystal formation.[6]

  • Filtration and Drying: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the final product in a desiccator over silica gel.[6]

  • Characterization: Determine the final yield and assess the purity of the this compound by measuring its melting point. The literature value for the melting point of pure this compound is between 54-58 °C.[1][6]

Experimental Workflow Diagram

Soxhlet_Extraction_Workflow cluster_start Preparation cluster_extraction Soxhlet Extraction cluster_purification Isolation & Purification cluster_end Analysis A 1. Grind Nutmeg B 2. Load into Extraction Thimble A->B C 3. Assemble Apparatus with Solvent B->C D 4. Heat and Reflux (approx. 5 hours) C->D E 5. Cool to Room Temperature D->E F 6. Evaporate Solvent (Rotary Evaporator) E->F G 7. Isolate Crude This compound (Cooling) F->G H 8. Recrystallize from Hot Ethanol G->H I 9. Filter & Dry Pure Crystals H->I J 10. Characterize (Yield, Melting Point) I->J

Caption: Workflow for this compound Isolation.

Quantitative Data Summary

The efficiency of this compound isolation can vary based on the specific solvent, extraction time, and source of the nutmeg. The table below summarizes data from various experimental protocols.

Starting MaterialSolvent SystemExtraction MethodTime (h)Yield (Purified)Melting Point (°C)Reference
25 g Nutmegtert-Butyl methyl etherSoxhlet~526%54-55[6]
2.0 g NutmegDichloromethaneReflux0.57.5%51.5-53.7[7]
2.0 g NutmegEthyl acetate:Ethanol:Water (4.5:4.5:1)Reflux18.0%56-58[8]
1.0 g Nutmegn-Hexane + Gemini SurfactantFlask Extraction0.33~15% (from crude)55-56[9]
10 g Nutmeg PowderEthanolMicrowave0.256-9%54-55[10]
Not SpecifiedNot SpecifiedExtractionNot Specified13.33%54-56[1]

References

Microwave-Assisted Extraction of Trimyristin from Nutmeg: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient extraction of trimyristin from natural sources, primarily nutmeg (Myristica fragrans), using Microwave-Assisted Extraction (MAE). MAE is a modern and green extraction technique that offers significant advantages over traditional methods, including reduced extraction time, lower solvent consumption, and improved extraction yields.[1][2] This protocol is intended for laboratory professionals in research, and drug development.

Introduction

This compound, a triglyceride of myristic acid, is a major saturated fat present in nutmeg, constituting 25-40% of the seed's weight.[3] It serves as a valuable raw material in the cosmetic and oleochemical industries as an emollient, skin conditioner, and viscosity regulator.[4][5] The efficient extraction of this compound is a critical step for its subsequent applications. Microwave-Assisted Extraction (MAE) has emerged as a powerful technique for the rapid extraction of natural products from plant materials.[2] The principle of MAE lies in the direct interaction of microwaves with polar molecules within the plant matrix, leading to localized heating and pressure gradients that rupture the cell walls and enhance the release of target compounds into the solvent.[1] This application note details an optimized MAE protocol for this compound extraction and provides comparative data with conventional methods.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the quantitative data on this compound yield from various extraction methods and conditions, as reported in the literature.

Extraction MethodSolventTemperature (°C)Time (min)Crude Yield (%)Source
Microwave-Assisted Extraction (MAE) 95% Ethanol8615~20[1][2]
Microwave-Assisted Extraction (MAE) 95% Ethanol12515~20.5[1][2]
Microwave-Assisted Extraction (MAE) Diethyl Ether861512.4[1][2]
Microwave-Assisted Extraction (MAE) Ethanol120Not Specifiedup to 20[6]
Ultrasonic-Microwave Assisted Extraction Not SpecifiedNot Specified13530.48 (fat yield)[4]
Conventional Reflux 95% EthanolReflux6020.2[1][2]
Room Temperature Stirring Diethyl EtherRoom Temp1517.3[1][2]
Soxhlet Extraction Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Nutmeg

This protocol is based on the efficient extraction of this compound using ethanol, a greener solvent alternative to halogenated hydrocarbons.[1][2]

Materials and Equipment:

  • Ground nutmeg (Myristica fragrans)

  • 95% Ethanol

  • Microwave reactor (e.g., Anton Paar Monowave)

  • 30 mL microwave vial with a stir bar

  • Filtration apparatus (e.g., gravity filtration or vacuum filtration)

  • Rotary evaporator

  • Round bottom flask (100 mL)

  • Acetone (for recrystallization)

Procedure:

  • Sample Preparation: Weigh 4.0 g of finely ground nutmeg and place it into a 30 mL microwave vial.

  • Solvent Addition: Add 10 mL of 95% ethanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the temperature to 86°C and the extraction time to 15 minutes.[2] The pressure inside the vial will increase due to the heating of the solvent.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Filtration: Filter the mixture by gravity or vacuum filtration to separate the extract from the solid nutmeg residue.

  • Solvent Evaporation: Transfer the filtrate to a pre-weighed 100 mL round bottom flask and concentrate the extract under vacuum using a rotary evaporator to remove the ethanol.[1]

  • Drying and Weighing: The resulting solid is the crude this compound. Dry the solid to a constant weight and calculate the crude yield. The crude product will likely be a yellow or orange solid.[1]

Protocol 2: Recrystallization of Crude this compound

Purification of the crude this compound is achieved through recrystallization to obtain a pure, crystalline product.

Materials and Equipment:

  • Crude this compound

  • Acetone, ice-cold

  • Erlenmeyer flask (25 mL or 50 mL)

  • Hot plate

  • Hirsch funnel or Büchner funnel

  • Filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Transfer the crude this compound to a 25 mL Erlenmeyer flask. Add a minimal amount of hot acetone to dissolve the solid. For every 100 mg of crude material, approximately 1 mL of acetone can be used as a starting point.[8]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. This compound will start to crystallize. To maximize the yield, cool the flask in an ice-water bath for 5-10 minutes.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining impurities.[8]

  • Drying: Allow air to pass over the crystals for a few minutes to dry them. Transfer the pure this compound crystals to a pre-weighed watch glass or filter paper and allow them to dry completely.

  • Characterization: Determine the weight of the purified this compound and calculate the percentage recovery. The purity can be assessed by measuring the melting point (literature value: 56-58 °C) and through spectroscopic methods such as IR and NMR.[1][3]

Mandatory Visualizations

Experimental Workflow for MAE of this compound

MAE_Workflow A Sample Preparation (4.0 g Ground Nutmeg) B Solvent Addition (10 mL 95% Ethanol) A->B C Microwave-Assisted Extraction (86°C, 15 min) B->C D Cooling to Room Temperature C->D E Filtration D->E F Solvent Evaporation (Rotary Evaporator) E->F G Crude this compound F->G H Recrystallization (Acetone) G->H I Pure this compound H->I

Caption: Workflow for Microwave-Assisted Extraction and Purification of this compound.

Logical Relationship of MAE Parameters and this compound Yield

MAE_Parameters cluster_params Key MAE Parameters Solvent Solvent Type (e.g., Ethanol, Diethyl Ether) Yield This compound Yield & Purity Solvent->Yield Influences Selectivity & Efficiency Temp Temperature Temp->Yield Affects Solubility & Diffusion Time Extraction Time Time->Yield Impacts Extraction Completeness Power Microwave Power Power->Yield Controls Heating Rate

Caption: Key Parameters Influencing this compound Yield in MAE.

References

Application Notes and Protocols: Synthesis of Myristic Acid via Hydrolysis of Trimyristin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, a saturated fatty acid, and its derivatives are of significant interest in the pharmaceutical and cosmetic industries for their roles in drug formulation, delivery, and as active ingredients. A common and efficient method for obtaining myristic acid is through the hydrolysis of trimyristin, a triglyceride readily available from natural sources like nutmeg.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of myristic acid from this compound, focusing on base-catalyzed hydrolysis (saponification) followed by acidification. The provided protocols are designed to be reproducible and scalable for research and development purposes.

Data Presentation: Reaction Parameters and Yields

The following table summarizes quantitative data from various reported protocols for the hydrolysis of this compound to myristic acid, allowing for easy comparison of reaction conditions and outcomes.

ParameterProtocol 1Protocol 2Protocol 3Protocol 4
Starting Material This compoundThis compoundThis compoundThis compound
Reagents 6 M NaOH, 95% Ethanol, conc. HCl6 M NaOH, 95% Ethanol, 6M HCl10% NaOH solution, 20% HCl1 M NaOH in ethanol, conc. HCl
Reaction Time 45 minutes1 hour2.5 hours1.5 hours
Reaction Temperature RefluxRefluxSteam bathReflux
Reported Yield 57.26%Not explicitly stated89-95%[1]81%[5]
Purity Assessment Melting Point (46-48 °C)Melting PointMelting Point (52-53 °C)[1]Gas Chromatography (95% purity)[5]

Experimental Protocols

This section details the methodologies for the hydrolysis of this compound to synthesize myristic acid.

Protocol 1: Small-Scale Synthesis[7][8]

This protocol is suitable for laboratory-scale synthesis and initial studies.

Materials:

  • This compound (60 mg)

  • 6 M Sodium Hydroxide (NaOH) solution (2 mL)

  • 95% Ethanol (2 mL)

  • Concentrated Hydrochloric Acid (HCl) (2 mL)

  • Deionized Water

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Condenser

  • Heating mantle or sand bath

  • Beaker (50 mL)

  • Hirsch funnel and filter flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 60 mg of this compound, 2 mL of 6 M NaOH, 2 mL of 95% ethanol, and a boiling chip.[6][7]

  • Hydrolysis (Saponification): Attach a condenser to the flask and reflux the mixture gently for 45 minutes using a heating mantle or sand bath.[6][7] Ensure a gentle boil to prevent the evaporation of ethanol.

  • Cooling and Transfer: After 45 minutes, remove the heat source and allow the flask to cool to room temperature. Pour the contents into a 50 mL beaker containing 8 mL of deionized water.[6]

  • Acidification: In a fume hood, carefully add 2 mL of concentrated HCl dropwise to the beaker while stirring continuously with a glass rod. Myristic acid will precipitate as a white solid.[6]

  • Precipitation and Isolation: Cool the beaker in an ice bath for 10-15 minutes to ensure complete precipitation.[6]

  • Filtration: Collect the solid myristic acid by vacuum filtration using a small Hirsch funnel.[6][8]

  • Washing: Wash the collected solid with three small portions of ice-cold water to remove any remaining impurities.[6]

  • Drying: Allow the product to air dry on the filter paper or in a desiccator to a constant weight.

  • Analysis: Determine the yield and assess the purity of the myristic acid by measuring its melting point. The literature melting point of myristic acid is 54-55 °C.[2]

Protocol 2: Larger-Scale Synthesis[2]

This protocol is adapted for producing larger quantities of myristic acid.

Materials:

  • Pure this compound (100 g)

  • 10% Sodium Hydroxide (NaOH) solution (200 mL)

  • 20% Hydrochloric Acid (HCl) (100 mL)

  • Deionized Water

  • Round-bottom flask (2 L)

  • Steam bath

  • Large beaker

  • Steam-jacketed funnel (optional)

Procedure:

  • Reaction Setup: In a 2 L round-bottomed flask, place 100 g of pure this compound and 200 mL of 10% NaOH solution.[1]

  • Saponification: Heat the mixture on a steam bath for two hours with frequent shaking or stirring until the this compound is emulsified. Dilute the mixture with 300 mL of water and continue heating for another 30 minutes until the solution is nearly clear, indicating complete saponification.[1]

  • Acidification: Pour the hot saponification mixture with stirring into a hot solution of 650 mL of water and 100 mL of 20% HCl.[1]

  • Purification of Crude Acid: The separated myristic acid may appear oily. Pass a gentle stream of steam through the hot mixture until the oily layer becomes transparent (approximately 15 minutes). This helps to decompose any remaining sodium salt.[1]

  • Isolation and Drying: Allow the mixture to cool and the myristic acid to solidify. Remove the solid acid and filter it, preferably through a steam-jacketed funnel to remove residual salt and water.[1]

  • Final Product: The yield of colorless myristic acid is typically between 84-90 g (89-95% of the theoretical amount).[1]

  • Optional Recrystallization: If the starting this compound is not pure, the resulting myristic acid can be further purified by recrystallization from petroleum ether or by distillation under reduced pressure.[1]

Mandatory Visualizations

Chemical Reaction: Hydrolysis of this compound

The following diagram illustrates the two-step chemical transformation from this compound to myristic acid. The first step is saponification with a strong base, followed by acidification to yield the final product.

Hydrolysis_of_this compound This compound This compound (Glyceryl Trimyristate) SodiumMyristate Sodium Myristate (Soap) This compound->SodiumMyristate + 3 NaOH (Saponification) Glycerol Glycerol This compound->Glycerol + 3 NaOH MyristicAcid Myristic Acid SodiumMyristate->MyristicAcid + 3 HCl (Acidification)

Caption: Chemical pathway of this compound hydrolysis.

Experimental Workflow: Synthesis of Myristic Acid

This diagram outlines the key steps involved in the laboratory synthesis of myristic acid from this compound, from the initial reaction setup to the final product analysis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine this compound, NaOH, and Ethanol B 2. Reflux the Mixture (Saponification) A->B C 3. Cool and Dilute with Water B->C D 4. Acidify with HCl to Precipitate Myristic Acid C->D E 5. Cool in Ice Bath D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Water F->G H 8. Dry the Product G->H I 9. Characterize: Yield & Melting Point H->I

Caption: Workflow for myristic acid synthesis.

References

Application Note: Purity Analysis of Trimyristin using Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Trimyristin, a triglyceride of myristic acid, is a key component of nutmeg oil and serves as a precursor in various chemical syntheses.[1] Ensuring the purity of this compound is critical for research applications and the development of pharmaceutical products, as impurities can significantly alter chemical and biological outcomes. Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used to separate components in a mixture based on their polarity.[2] This application note provides a detailed protocol for assessing the purity of this compound using TLC.

Principle of Separation TLC separates compounds by the principle of adsorption chromatography. The separation occurs on a stationary phase, typically a polar adsorbent like silica gel coated on a plate. A mobile phase, which is a solvent or a mixture of solvents, moves up the plate by capillary action.[2]

This compound is a large, nonpolar triglyceride.[1] Potential impurities, such as myristic acid (a possible hydrolysis product) or other more polar lipids, will have a stronger affinity for the polar silica gel stationary phase.[3] Consequently, the nonpolar this compound will travel further up the TLC plate, carried by the nonpolar mobile phase, resulting in a higher Retention Factor (Rf) value compared to more polar impurities.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates (or equivalent).

  • Developing Chamber: Glass tank with a lid.

  • Spotting: Glass capillary tubes.

  • Sample Vials: Small glass vials for dissolving samples.

  • Solvents (ACS grade or higher):

    • Cyclohexane

    • Ethyl acetate

    • Chloroform (or Dichloromethane) for sample preparation.

  • Visualization Reagents:

    • Iodine crystals.

    • UV Lamp (254 nm).

    • Optional Staining Reagent: Vaughn's Reagent (45 mL water, 5 mL conc. sulfuric acid, 2.4 g ammonium heptamolybdate tetrahydrate, 0.1 g ceric (IV) sulfate).[4]

  • Apparatus:

    • Fume hood

    • Forceps

    • Pencil

    • Ruler

    • Hot plate

Detailed Methodology

Step 1: Preparation of the Mobile Phase Prepare a mobile phase consisting of cyclohexane and ethyl acetate in a 9.5:0.5 v/v ratio .[4] Pour the prepared solvent into the developing chamber to a depth of approximately 0.5-1.0 cm. To ensure the chamber atmosphere is saturated with solvent vapors, line the inside walls of the chamber with filter paper, wet it with the mobile phase, and place the lid on top.[5][6] Allow the chamber to equilibrate for at least 15-20 minutes before inserting the TLC plate.

Step 2: Sample Preparation

  • Prepare separate solutions of crude this compound, purified this compound, and a this compound standard (if available).

  • Dissolve a small amount (1-2 mg) of each sample in approximately 0.5 mL of a volatile solvent like chloroform or dichloromethane in a labeled vial.[1] The concentration should be low to prevent streaking on the plate.

Step 3: TLC Plate Preparation and Spotting

  • Using a pencil, gently draw a light origin line about 1.5 cm from the bottom of the TLC plate. Do not use a pen, as the ink will chromatograph.

  • Mark the positions for each sample on the origin line. It is good practice to spot a lane with the crude sample, the purified sample, and a "co-spot" containing both the crude and purified samples to aid in identification.[7]

  • Dip a clean capillary tube into the sample solution.

  • Gently and briefly touch the end of the capillary tube to the marked position on the origin line. The goal is to create a small, concentrated spot (1-2 mm in diameter).[2]

  • Allow the solvent to completely evaporate between applications if multiple spots are needed to increase concentration.

Step 4: Development of the TLC Plate

  • Using forceps, carefully place the spotted TLC plate into the pre-equilibrated developing chamber.

  • Ensure that the origin line with the spots is above the level of the mobile phase.[5]

  • Replace the lid and allow the solvent front to ascend the plate undisturbed.

  • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber with forceps.

  • Immediately mark the position of the solvent front with a pencil and allow the plate to air dry completely in a fume hood.[2]

Step 5: Visualization Since this compound is not colored, a visualization method is required.[8]

  • UV Light (Non-destructive): Place the dried plate under a UV lamp (254 nm). If the plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots against a glowing green background.[8] Circle any visible spots with a pencil.

  • Iodine Vapor (Semi-destructive): Place the dried plate into a sealed chamber containing a few iodine crystals.[4] Organic compounds will react with the iodine vapor to form yellow-brown spots.[8] This method is very effective for lipids. Remove the plate and circle the spots, as they will fade over time.

  • Chemical Stain (Destructive): If further visualization is needed, a chemical stain can be used. For example, spray the plate with Vaughn's Reagent and gently heat it on a hot plate until spots appear.[4]

Step 6: Analysis and Interpretation

  • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.

  • Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Purity Assessment:

    • A pure sample of this compound should ideally show a single spot.[7]

    • The crude sample may show multiple spots, indicating the presence of impurities.

    • The primary spot in the crude lane should have the same Rf value as the spot in the purified lane. Any additional spots in the crude lane represent impurities. More polar impurities (e.g., myristic acid) will have lower Rf values.

Data Presentation

The following table summarizes the expected Rf values for this compound and a common potential impurity, myristic acid, under the specified TLC conditions.

CompoundStructurePolarityExpected Rf Value
This compound TriglycerideNonpolar~0.51[4]
Myristic Acid Carboxylic AcidPolar< 0.2

Note: Rf values are indicative and can vary slightly based on experimental conditions such as temperature, chamber saturation, and the specific batch of TLC plates.

Mandatory Visualizations

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Procedure cluster_analysis Analysis cluster_result prep_mobile 1. Prepare Mobile Phase (Cyclohexane:Ethyl Acetate 9.5:0.5) saturate 2. Saturate Developing Chamber prep_mobile->saturate prep_sample 3. Prepare Samples (Crude & Purified this compound) saturate->prep_sample spot 4. Spot Samples on TLC Plate prep_sample->spot develop 5. Develop Plate in Chamber spot->develop dry 6. Dry Plate & Mark Solvent Front develop->dry visualize 7. Visualize Spots (UV, Iodine, or Stain) dry->visualize calculate 8. Calculate Rf Values visualize->calculate interpret 9. Interpret Results & Assess Purity calculate->interpret result Purity Confirmed interpret->result

Caption: Experimental workflow for TLC analysis of this compound.

TLC_Separation_Principle Principle of TLC Separation cluster_plate TLC Plate (Silica Gel - Polar) cluster_key Interaction Strength origin Origin Line p1 solvent_front Solvent Front p2 p1->p2 Mobile Phase Flow (Nonpolar Solvent) spot_this compound This compound (Nonpolar) Higher Rf spot_impurity Impurity (e.g., Myristic Acid) (Polar) Lower Rf key1 This compound: Weak interaction with silica, moves with nonpolar mobile phase. key2 Impurity: Strong interaction with silica, moves slowly.

References

Saponification of Trimyristin to produce glycerol and myristate salts.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the saponification of trimyristin, a triglyceride found in high abundance in nutmeg. This process yields glycerol and the salt of myristic acid, sodium myristate, which is a common component of soaps and detergents.[1][2] The principles and techniques described herein are foundational in lipid chemistry and relevant to various fields, including drug formulation and development, where fatty acid salts can be used as excipients or emulsifying agents.

Introduction

Saponification is a hydrolysis reaction of an ester in the presence of a base to produce an alcohol and the salt of a carboxylic acid.[1] In the case of this compound, a triglyceride, all three fatty acid chains are myristic acid. The reaction with a strong base, such as sodium hydroxide (NaOH), results in the formation of one molecule of glycerol and three molecules of sodium myristate.[1][3] This process is a classic example of a nucleophilic acyl substitution reaction.[1]

The amphiphilic nature of the resulting myristate salt, possessing both a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, allows it to act as a surfactant, emulsifying fats and oils in aqueous solutions.[1] This property is central to its use in cleaning agents and has applications in formulating poorly soluble drugs.

Chemical Reaction

The balanced chemical equation for the saponification of this compound with sodium hydroxide is as follows:

C₄₅H₈₆O₆ (this compound) + 3 NaOH (Sodium Hydroxide) → C₃H₈O₃ (Glycerol) + 3 C₁₄H₂₇NaO₂ (Sodium Myristate)[2][3]

Quantitative Data Summary

The following table summarizes the molar masses of the reactants and products and provides a theoretical yield calculation for a typical laboratory-scale reaction.

CompoundMolar Mass ( g/mol )Stoichiometric RatioExample Mass/Volume
This compound723.1911.00 g
Sodium Hydroxide40.003As required in solution
Glycerol92.0910.127 g (Theoretical)
Sodium Myristate250.3831.04 g (Theoretical)

Note: The actual yield of sodium myristate can be affected by factors such as incomplete reaction, loss of product during purification, and the presence of moisture in the final product.[4]

Experimental Protocols

Two primary experimental phases are involved in producing myristate salts from a natural source: the extraction of this compound from nutmeg and the subsequent saponification reaction.

Protocol 1: Extraction of this compound from Nutmeg

This protocol outlines the isolation of this compound from ground nutmeg using solvent extraction.

Materials:

  • Ground nutmeg

  • Diethyl ether or tert-butyl methyl ether

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle or water bath

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Rotary evaporator (optional)

Procedure:

  • Weigh approximately 5 g of ground nutmeg and place it into a round-bottom flask.[1]

  • Add 15 mL of diethyl ether to the flask.[1]

  • Set up the reflux apparatus and heat the mixture to a gentle reflux for 30-45 minutes.[1][5]

  • Allow the mixture to cool to room temperature.

  • Gravity filter the warm solution to remove the solid nutmeg. Wash the solid residue with an additional 10 mL of diethyl ether to ensure complete extraction of the this compound.[1]

  • Combine the filtrates and evaporate the solvent using a rotary evaporator or by gentle heating in a fume hood to yield crude this compound.

  • The crude this compound can be purified by recrystallization from acetone or 95% ethanol.[6][7]

Protocol 2: Saponification of this compound

This protocol details the conversion of the extracted this compound into sodium myristate and glycerol.

Materials:

  • Purified this compound

  • 6 M Sodium Hydroxide (NaOH) solution

  • 95% Ethanol

  • Reflux apparatus

  • Heating mantle or water bath

  • Beaker

  • Stirring rod

  • Filtration apparatus

Procedure:

  • Place approximately 60 mg of purified this compound into a round-bottom flask.[5][7]

  • Add 2 mL of 6 M NaOH solution and 2 mL of 95% ethanol to the flask. The ethanol is added to increase the solubility of the this compound in the aqueous base.[5][7][8]

  • Reflux the mixture for 45-60 minutes. The reaction is complete when the solution becomes clear, indicating all the this compound has been hydrolyzed.[5][6]

  • Allow the reaction mixture to cool.

  • To isolate the sodium myristate, the solution can be poured into a beaker containing a saturated sodium chloride (NaCl) solution. This process, known as "salting out," decreases the solubility of the soap, causing it to precipitate.

  • Collect the precipitated sodium myristate by vacuum filtration and wash it with cold water.

  • Allow the product to air dry completely.

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

Saponification_Mechanism cluster_reactants Reactants cluster_products Products This compound This compound (Triglyceride) Glycerol Glycerol This compound->Glycerol Hydrolysis SodiumMyristate 3 Sodium Myristate (Soap) This compound->SodiumMyristate NaOH 3 NaOH (Sodium Hydroxide) NaOH->this compound Saponification_Workflow cluster_extraction Extraction of this compound cluster_saponification Saponification start Start: Ground Nutmeg reflux_extraction Reflux with Diethyl Ether start->reflux_extraction filtration_extraction Gravity Filtration reflux_extraction->filtration_extraction evaporation Solvent Evaporation filtration_extraction->evaporation crude_this compound Crude this compound evaporation->crude_this compound recrystallization Recrystallization (Acetone/Ethanol) crude_this compound->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound reflux_saponification Reflux with NaOH and Ethanol pure_this compound->reflux_saponification cooling Cooling reflux_saponification->cooling salting_out Salting Out (Optional) cooling->salting_out filtration_saponification Vacuum Filtration salting_out->filtration_saponification drying Air Dry filtration_saponification->drying end End Products: Glycerol & Sodium Myristate drying->end

References

Troubleshooting & Optimization

How to improve the yield of Trimyristin extraction from nutmeg.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction of trimyristin from nutmeg and improve yields.

Troubleshooting Guide

Issue: Low Yield of Crude this compound

Low yields of crude this compound can arise from several factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving the root cause.

Q1: My crude this compound yield is significantly lower than expected. What are the potential causes and how can I address them?

A1: Several factors can contribute to a low yield of crude this compound. Consider the following troubleshooting steps:

  • Nutmeg Quality and Preparation: The this compound content in nutmeg can vary. Using freshly ground nutmeg may significantly increase the yield.[1] Pre-ground or old nutmeg may have lower this compound content. Ensure the nutmeg is finely ground to maximize the surface area for extraction.[2][3]

  • Extraction Time: Incomplete extraction is a common cause of low yield. Ensure the extraction time is adequate for the chosen method. For Soxhlet extraction, continue the process until the solvent running through the thimble is colorless, which can take approximately 5 hours.[2][3] For simple reflux, a minimum of 30-60 minutes is often recommended.[4][5][6]

  • Solvent Choice: The polarity of the solvent is crucial. Nonpolar solvents like diethyl ether and dichloromethane are effective at dissolving the nonpolar this compound.[4][5][7] Using a more polar solvent may result in a lower yield.

  • Insufficient Solvent Volume: Using too little solvent will result in an incomplete extraction. Ensure there is enough solvent to fully immerse the nutmeg powder and to account for any solvent loss due to evaporation, especially during reflux.

  • Product Loss During Transfers: this compound can be lost during transfers between glassware.[8] Rinse all glassware that came into contact with the extract with a small amount of the extraction solvent to recover any residual product.

Troubleshooting Workflow for Low Crude Yield

Low_Yield_Troubleshooting start Low Crude this compound Yield check_nutmeg Step 1: Verify Nutmeg Quality & Preparation start->check_nutmeg check_extraction Step 2: Review Extraction Parameters check_nutmeg->check_extraction No Issue solution_nutmeg Use freshly and finely ground nutmeg. check_nutmeg->solution_nutmeg Issue Found check_solvent Step 3: Evaluate Solvent Choice & Volume check_extraction->check_solvent No Issue solution_extraction Increase extraction time. Ensure proper heating. check_extraction->solution_extraction Issue Found check_transfers Step 4: Minimize Product Loss check_solvent->check_transfers No Issue solution_solvent Use an appropriate nonpolar solvent. Ensure sufficient volume. check_solvent->solution_solvent Issue Found solution_transfers Rinse all glassware with solvent. check_transfers->solution_transfers

Caption: A troubleshooting workflow for diagnosing and resolving low crude this compound yield.

Issue: Impure Product (Low Melting Point)

A melting point significantly lower than the literature value (56-58 °C) indicates the presence of impurities.[9][10]

Q2: The melting point of my recrystallized this compound is low and the range is broad. How can I improve the purity?

A2: A low and broad melting point range is a clear indicator of impurities.[8][11] Here’s how to address this:

  • Incomplete Removal of Other Soluble Components: Nutmeg contains other compounds that are soluble in organic solvents.[7][12] The recrystallization step is crucial for separating this compound from these impurities.

  • Recrystallization Solvent: Acetone is a common and effective solvent for recrystallizing this compound because this compound is soluble in hot acetone but much less soluble in cold acetone, while many impurities remain dissolved.[7][12]

  • Recrystallization Technique:

    • Use the minimal amount of hot solvent to dissolve the crude product. Using too much solvent will result in a lower recovery of the purified this compound.[12]

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[13] Rapid cooling can trap impurities within the crystal lattice.

    • Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities on the surface of the crystals.[12]

  • Perform a Second Recrystallization: If the product is still impure after one recrystallization, a second recrystallization can significantly improve purity, as indicated by a sharper and higher melting point.[8]

Frequently Asked Questions (FAQs)

Q3: What is the most effective conventional method for extracting this compound?

A3: Soxhlet extraction is a highly efficient method for solid-liquid extractions. It continuously washes the solid material with fresh, hot solvent, which allows for a high degree of extraction. However, it can be time-consuming, often requiring several hours.[2][3] Simple reflux is a quicker alternative but may be slightly less exhaustive.[4][5]

Q4: Are there modern, more efficient extraction techniques available?

A4: Yes, Microwave-Assisted Extraction (MAE) is a newer technique that has been shown to be very effective for extracting this compound from nutmeg.[6][14] MAE offers several advantages over conventional methods, including significantly reduced extraction times and lower energy consumption, while providing comparable or even improved yields.[6][14]

Q5: Which solvent should I choose for the extraction?

A5: The choice of solvent is critical for a successful extraction. Here are some common options:

  • Dichloromethane (CH₂Cl₂): A commonly used and effective solvent for this compound extraction.[4][5]

  • Diethyl Ether ((C₂H₅)₂O): Another effective nonpolar solvent.[7] It is highly volatile and flammable, requiring careful handling.

  • tert-Butyl Methyl Ether (MTBE): A safer alternative to diethyl ether that also provides good results.[2][3][12]

  • Ethanol (C₂H₅OH): While more polar, ethanol has been successfully used, particularly in Microwave-Assisted Extraction, and is considered a "greener" solvent.[1][6][14]

Q6: How does the particle size of the ground nutmeg affect the extraction yield?

A6: The particle size has a significant impact. A finer grind increases the surface area of the nutmeg that is exposed to the solvent, which facilitates a more efficient and complete extraction of this compound.[2][3] Grinding whole nutmeg immediately before extraction can lead to higher yields, with some reports of up to 20% this compound recovery.[1]

Data Presentation: Comparison of Extraction Methods

Extraction MethodSolventExtraction TimeCrude Yield (%)Source
RefluxDichloromethane30 min~11.2%[10]
RefluxEthanol (95%)60 min20.2%[6]
RefluxEthyl Acetate:Ethanol:Water (4.5:4.5:1)60 min8.0%[9]
Soxhlettert-Butyl Methyl Ether~5 hoursNot specified, but effective[2][3]
Microwave-AssistedEthanol (95%)10 min (at 120°C)4-6% (up to 20% with fresh nutmeg)[1]
Microwave-AssistedEthanol (95%)Not specifiedup to 20%[6][14]
Microwave-AssistedDiethyl EtherNot specified12.4%[14]

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol is based on established methods for exhaustive extraction.[2][3]

  • Preparation: Place 25 g of finely ground nutmeg into a cellulose extraction thimble.

  • Apparatus Setup: Assemble a Soxhlet extraction apparatus with a 250 mL round-bottom flask, the Soxhlet extractor, and a reflux condenser.

  • Solvent Addition: Add 150 mL of tert-butyl methyl ether and a magnetic stir bar to the round-bottom flask.

  • Extraction: Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back into the thimble, extracting the this compound. The extractor will periodically siphon the solvent back into the flask. Continue for approximately 5 hours, or until the solvent in the extractor is colorless.

  • Solvent Removal: After cooling, remove the solvent using a rotary evaporator to yield the crude this compound.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot acetone. Allow it to cool slowly to room temperature, then place in an ice bath to complete crystallization.

  • Isolation: Collect the pure this compound crystals by vacuum filtration.

Soxhlet Extraction Workflow

Soxhlet_Workflow start Start prep_nutmeg Prepare Finely Ground Nutmeg start->prep_nutmeg assemble_soxhlet Assemble Soxhlet Apparatus prep_nutmeg->assemble_soxhlet add_solvent Add Solvent to Flask assemble_soxhlet->add_solvent reflux Heat to Reflux (approx. 5 hours) add_solvent->reflux cool Cool to Room Temperature reflux->cool rotovap Remove Solvent via Rotary Evaporation cool->rotovap crude_product Obtain Crude This compound rotovap->crude_product recrystallize Recrystallize from Hot Acetone crude_product->recrystallize filter Vacuum Filter Crystals recrystallize->filter pure_product Obtain Pure This compound Crystals filter->pure_product end End pure_product->end

Caption: The experimental workflow for this compound extraction using a Soxhlet apparatus.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is adapted from modern, greener chemistry approaches.[1][6][14]

  • Preparation: Place 4 g of ground nutmeg and 10 mL of 95% ethanol into a 100 mL round-bottom flask suitable for microwave use.

  • Microwave Irradiation: Place the flask in a microwave reactor. Set the parameters (e.g., temperature to 120°C, time to 10-15 minutes, with stirring).

  • Cooling and Filtration: After the program is complete, allow the mixture to cool to room temperature. Filter by gravity or vacuum to remove the solid nutmeg residue.

  • Solvent Removal: Concentrate the filtrate under vacuum (e.g., using a rotary evaporator) to yield the crude this compound.

  • Recrystallization: Purify the crude product by recrystallizing from a minimal amount of hot acetone.

  • Isolation: Collect the pure crystals by vacuum filtration.

This technical support center provides a comprehensive guide to improving the yield and purity of this compound extracted from nutmeg. By systematically addressing potential issues and selecting the appropriate methodology, researchers can significantly enhance their experimental outcomes.

References

Why is my extracted Trimyristin oily and not solid?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting for common issues encountered during the extraction of trimyristin, particularly when the final product is oily rather than solid.

Frequently Asked Questions (FAQs)

Q1: Why is my extracted this compound an oil instead of a solid?

A1: It is common for the initial crude extract of this compound to be an oily or gummy substance.[1][2] This is typically due to the presence of impurities from the nutmeg or residual solvent. Nutmeg contains other fats and essential oils that are co-extracted with this compound.[1][3] Evaporation of the extraction solvent may also be incomplete, resulting in an oily product.[2]

Q2: What are the common impurities that can make this compound oily?

A2: The primary impurities are other nonpolar molecules from nutmeg that are soluble in the extraction solvent (e.g., diethyl ether, dichloromethane).[4] These can include other triglycerides and essential oils which interfere with the crystallization of this compound.

Q3: How can I purify my oily this compound to get a solid product?

A3: The most effective method to purify oily this compound is through recrystallization.[1][3][5][6] This process involves dissolving the crude oily product in a minimal amount of hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of this compound decreases, and it will crystallize out, leaving the impurities dissolved in the solvent.

Q4: What is the expected melting point of pure, solid this compound?

A4: The literature melting point of pure this compound is typically in the range of 56-58°C.[4] An oily product will not have a defined melting point, and an impure solid will exhibit a depressed and broadened melting point range.[3]

Troubleshooting Guide: From Oily Extract to Solid this compound

This guide will help you troubleshoot and resolve the issue of obtaining an oily this compound extract.

Problem: The extracted this compound is an oil at room temperature.

Cause 1: Presence of Impurities

  • Explanation: Nutmeg contains various fats and essential oils that are co-extracted with this compound, leading to an impure mixture that is difficult to crystallize.[1][4]

  • Solution: Purify the crude this compound via recrystallization. Acetone or 95% ethanol are commonly used solvents for this purpose.[1][2][6]

Cause 2: Residual Solvent

  • Explanation: The extraction solvent (e.g., dichloromethane, diethyl ether) may not have been fully evaporated, resulting in an oily residue.[2]

  • Solution: Ensure complete removal of the extraction solvent by using a rotary evaporator or by gently heating the sample under vacuum.[4][6] Be cautious not to overheat, as this can also affect the product.

Data Presentation

The following table summarizes key quantitative data relevant to this compound and a related compound.

CompoundMolar Weight ( g/mol )Melting Point (°C)
This compound723.1656 - 58
Myristic Acid228.3754 - 55

Data sourced from publicly available chemical information.

Experimental Protocols

Protocol: Recrystallization of Crude this compound

This protocol outlines the procedure for purifying oily, crude this compound to obtain solid crystals.

  • Dissolution: Transfer the oily this compound residue to an Erlenmeyer flask. For every 1 gram of crude product, add approximately 10 mL of 95% ethanol or acetone.[1][2]

  • Heating: Gently heat the mixture on a hot plate to dissolve the oil. Add the solvent in small portions until the solid is completely dissolved. Avoid adding excessive solvent.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, this compound crystals should start to form. To maximize crystal formation, you can then place the flask in an ice bath.[4]

  • Isolation: Collect the solid crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry completely on the filter paper or in a desiccator.

  • Analysis: Once dry, determine the mass and melting point of the purified this compound to assess its purity.

Mandatory Visualization

The following diagram illustrates the troubleshooting workflow for an oily this compound extract.

G cluster_0 Troubleshooting Oily this compound A Start: Oily this compound Extract Obtained B Is the extraction solvent fully evaporated? A->B C Evaporate remaining solvent under vacuum B->C No E Proceed to Recrystallization (See Protocol) B->E Yes D Product is now solid? C->D D->E No F End: Solid, Pure This compound Obtained D->F Yes H Check Melting Point E->H G End: Impure Product (Repeat Recrystallization) H->F Melting point is sharp and within range H->G Melting point is broad or depressed

Caption: Troubleshooting workflow for oily this compound extract.

References

Technical Support Center: Purification of Crude Trimyristin Extract

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Trimyristin extract.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound extract from nutmeg?

A1: Crude this compound extract from nutmeg typically contains other ether-soluble components from the nutmeg seed.[1] The filtrate from the initial crystallization of crude this compound contains the odorous oils of the nutmeg.[2] These impurities are generally more soluble in the recrystallization solvent than this compound, allowing for their separation.

Q2: What is the most common method for purifying crude this compound?

A2: The most common and effective method for purifying crude this compound is recrystallization.[1] This process involves dissolving the impure solid in a hot solvent and then allowing it to cool, which causes the less soluble this compound to crystallize out, leaving the impurities dissolved in the solvent.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Acetone and 95% ethyl alcohol are commonly used solvents for the recrystallization of this compound.[1][2] Acetone is frequently cited in laboratory procedures for this purpose.[1][3]

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of the recrystallized this compound can be assessed by its melting point.[4] Pure this compound has a reported melting point of 54-55°C or 55-56°C.[2][4] An impure sample will typically melt at a lower temperature and over a broader range. Thin-layer chromatography (TLC) can also be used to distinguish between this compound and myristic acid, a potential hydrolysis product.[5]

Troubleshooting Guide

Problem 1: After dissolving the crude this compound in hot solvent and cooling, no crystals are forming.

Possible Causes & Solutions:

  • Too much recrystallization solvent was used: If the solution is too dilute, the this compound will remain dissolved even upon cooling.

    • Solution: Reheat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound.[1] Then, allow the solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the this compound is dissolved at a concentration higher than its normal saturation point and requires a nucleation site to begin crystallization.

    • Solution 1: Scratch the inner surface of the flask at the air-liquid interface with a glass stirring rod. This can provide a surface for crystals to start forming.[1][3]

    • Solution 2: Add a "seed crystal" of pure this compound to the solution to induce crystallization.

  • Insufficient cooling: The solution may not be cold enough for crystallization to occur.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for 10-15 minutes to further decrease the solubility of this compound.[1][3]

Problem 2: The recrystallized this compound appears oily or gummy.

Possible Causes & Solutions:

  • Rapid cooling: Cooling the solution too quickly can cause the this compound to "oil out" instead of forming crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] Mechanical stirring during cooling can also help prevent the separation of an oil.[2]

  • Residual solvent: The product may not be completely dry.

    • Solution: Ensure the crystals are allowed to dry completely under vacuum filtration and then air-dried to a constant weight.[1][3]

Problem 3: The yield of pure this compound is very low.

Possible Causes & Solutions:

  • Incomplete extraction: The initial extraction from nutmeg may not have been efficient.

    • Solution: Ensure the nutmeg is finely ground and the extraction is carried out for the recommended duration with gentle heating.[2][4]

  • Loss of product during transfers: Product can be lost during filtration and transfer between flasks.

    • Solution: Rinse the original flask with a small amount of fresh, cold recrystallization solvent and transfer this rinsing to the filter to recover any remaining crystals.[1]

  • Using too much solvent for rinsing: Washing the crystals with an excessive amount of solvent will dissolve some of the product.

    • Solution: Wash the collected crystals with a minimal amount of ice-cold solvent.[1]

Data Presentation

Table 1: Recrystallization Solvent Ratios and Conditions

ParameterAcetone95% EthanolDichloromethane (for extraction)
Solvent to Crude Ratio ~1 mL per 100 mg[1]~10 mL per 1 g[4][6]10 mL per 2 g of nutmeg[4][6]
Heating Heat to dissolve[1]Heat to dissolve[4]Reflux for 30 minutes[4][6]
Cooling Protocol Cool to room temp, then ice bath[1]Cool to room temp[4]N/A

Table 2: Melting Point Ranges for Purity Assessment

CompoundExpected Melting Point (°C)Indication
Pure this compound 54 - 56[2][4]The product is likely pure.
Impure this compound < 54 and/or a broad rangeThe product contains impurities.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound using Acetone

  • Transfer the crude this compound solid to an Erlenmeyer flask.

  • For every 100 mg of crude material, add approximately 1 mL of acetone.[1]

  • Gently heat the mixture on a hot plate to dissolve the solid. Acetone has a low boiling point, so heat carefully to avoid loss of solvent.[1]

  • Once dissolved, remove the flask from the heat and allow it to cool to room temperature for about 5 minutes.[1]

  • If crystals do not appear, refer to the troubleshooting guide for inducing crystallization.

  • After cooling to room temperature, place the flask in an ice-water bath for 5-10 minutes to maximize crystal formation.[1]

  • Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.[1]

  • Wash the crystals with a small amount (approx. 1 mL) of ice-cold acetone. To do this, break the vacuum, cover the crystals with the cold acetone, and immediately reapply the vacuum.[1]

  • Allow air to pass over the crystals for a few minutes to help them dry.

  • Scrape the dried crystals onto a pre-weighed watch glass and allow them to air dry to a constant weight.[1]

  • Determine the melting point of the purified crystals to assess their purity.

Visualizations

TrimyristinPurificationWorkflow start Start: Crude this compound Extract add_solvent Add minimum hot recrystallization solvent (e.g., Acetone) start->add_solvent dissolve Gently heat to dissolve solid add_solvent->dissolve cool_rt Cool solution to room temperature dissolve->cool_rt check_crystals Crystals formed? cool_rt->check_crystals cool_ice Cool in ice-water bath check_crystals->cool_ice Yes induce_crystallization Induce Crystallization: - Scratch flask surface - Add seed crystal check_crystals->induce_crystallization No collect_crystals Collect crystals via vacuum filtration cool_ice->collect_crystals check_crystals_2 Crystals formed? induce_crystallization->check_crystals_2 check_crystals_2->cool_ice Yes too_much_solvent Problem: Too much solvent check_crystals_2->too_much_solvent No reheat Reheat to evaporate excess solvent too_much_solvent->reheat reheat->cool_rt wash_crystals Wash with minimal ice-cold solvent collect_crystals->wash_crystals dry_crystals Dry crystals to constant weight wash_crystals->dry_crystals end End: Pure this compound dry_crystals->end

Caption: Troubleshooting workflow for this compound recrystallization.

LogicalRelationshipDiagram cluster_0 Crude Extract cluster_1 Purification Process cluster_2 Separated Products Crude Crude this compound (Solid) Recrystallization Recrystallization (Hot Solvent Dissolution & Cooling) Crude->Recrystallization Impurities Soluble Impurities (e.g., essential oils) Impurities->Recrystallization Pure Pure this compound (Crystals) Recrystallization->Pure Crystallizes out Filtrate Impurities in Mother Liquor Recrystallization->Filtrate Remains in solution

Caption: Logical relationship of components during purification.

References

Effect of solvent choice on Trimyristin recrystallization.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent selection on the recrystallization of trimyristin. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in choosing a solvent for this compound recrystallization?

A1: The most critical factor is the differential solubility of this compound at high and low temperatures. An ideal solvent will completely dissolve this compound at or near its boiling point but will have very low solubility for this compound at low temperatures (e.g., in an ice bath). This ensures maximum recovery of purified crystals upon cooling. Acetone is a commonly used solvent that fits this profile well.[1][2]

Q2: Why is acetone a commonly recommended solvent for this compound recrystallization?

A2: Acetone is frequently recommended because this compound is highly soluble in hot acetone and poorly soluble in cold acetone.[1] This large solubility gradient allows for efficient crystallization and high recovery of the purified product. Additionally, acetone has a relatively low boiling point (56°C), which makes it easy to remove from the final crystalline product.

Q3: Can ethanol be used for this compound recrystallization? What are the potential outcomes?

A3: Yes, ethanol can be used for this compound recrystallization.[3] However, the solubility of this compound in ethanol may differ from that in acetone, potentially affecting the yield and purity of the crystals. Some studies suggest that greener solvents like ethanol can be effective, particularly in microwave-assisted extraction and subsequent crystallization.[3]

Q4: How does the polarity of the solvent affect the recrystallization of this compound?

A4: this compound is a largely nonpolar molecule. Therefore, it is more soluble in less polar organic solvents. For recrystallization, a solvent of moderate polarity is often chosen. The solvent should be polar enough that this compound's solubility is significantly reduced upon cooling, but not so polar that it fails to dissolve the compound even when hot. Acetone, being more polar than solvents like diethyl ether (often used for initial extraction), is a good choice for recrystallization because it allows for this necessary change in solubility with temperature.[4]

Troubleshooting Guide

Problem 1: No crystals form upon cooling the solution.

  • Possible Cause A: Too much solvent was used. If the solution is not saturated at the higher temperature, it will not become supersaturated upon cooling, and crystals will not form.

    • Solution: Reheat the solution and evaporate some of the solvent to concentrate the solution. Then, allow it to cool again.[1]

  • Possible Cause B: The cooling process is too rapid. Rapid cooling can sometimes lead to the formation of a supersaturated solution that is resistant to crystallization.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can also be effective.[1]

Problem 2: The this compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the impure this compound is lower than the temperature of the solution from which it is separating. This can happen if the solution is highly supersaturated or if there are significant impurities present.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool more slowly. A slower cooling rate can promote the formation of an ordered crystal lattice rather than an amorphous oil.

Problem 3: The recrystallized this compound has a low melting point and/or appears discolored.

  • Possible Cause: Impurities are still present in the final product. This could be due to the chosen solvent dissolving impurities along with the this compound and not effectively excluding them during crystallization. It could also result from the cooling process being too fast, trapping impurities within the crystal lattice.

    • Solution: Perform a second recrystallization. Ensure that the initial crude this compound is fully dissolved in the minimum amount of hot solvent. Allow for slow cooling to promote the formation of purer crystals. A second recrystallization using the same or a different solvent can significantly improve purity.[5]

Data Presentation

Table 1: Solvent Properties and Their Impact on this compound Recrystallization

SolventBoiling Point (°C)PolarityThis compound Solubility (Hot)This compound Solubility (Cold)Expected Purity (Melting Point)
Acetone 56MediumHighLowGood (typically 53-56°C after one recrystallization)[5][6]
95% Ethanol 78HighModerate to HighLowFair to Good (may require multiple recrystallizations for high purity)[3]
Diethyl Ether 35LowVery HighModerateGenerally not ideal for recrystallization due to high solubility at low temperatures, better for extraction.[4]
Dichloromethane 40Medium-LowVery HighModerateSimilar to diethyl ether, more suitable for extraction than recrystallization.

Table 2: Typical Experimental Parameters and Outcomes for this compound Recrystallization

SolventTypical Solvent Volume per gram of Crude this compoundTypical Crystal Yield (%)
Acetone 10-20 mL20-40% (from crude extract)[5][6]
95% Ethanol Varies, often determined empiricallyCan be up to 20% (from nutmeg, microwave-assisted)[3]

Note: Yields can vary significantly based on the efficiency of the initial extraction and the specific recrystallization technique.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Acetone

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 100 mg of crude material, add approximately 1-2 mL of acetone.[1]

  • Heating: Gently heat the mixture on a hot plate or in a water bath. Swirl the flask continuously until all the this compound has dissolved. Avoid boiling the acetone too vigorously due to its low boiling point.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Crystal formation should begin during this stage.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any soluble impurities adhering to the crystal surface.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of acetone.

Visualizations

Recrystallization_Workflow cluster_steps Recrystallization Process A 1. Dissolve Crude this compound in Minimum Hot Solvent B 2. Hot Filtration (if necessary) A->B Insoluble impurities? C 3. Slow Cooling to Room Temperature A->C No insoluble impurities B->C D 4. Ice Bath Cooling C->D E 5. Vacuum Filtration D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Pure Crystals F->G

Caption: A typical workflow for the recrystallization of this compound.

Solvent_Choice_Logic Polarity Polarity SolubilityGradient Solubility Gradient (Hot vs. Cold) Polarity->SolubilityGradient BoilingPoint Boiling Point EaseOfHandling Ease of Handling BoilingPoint->EaseOfHandling Yield Crystal Yield SolubilityGradient->Yield Purity Crystal Purity SolubilityGradient->Purity

Caption: Logical relationship between solvent properties and recrystallization outcomes.

References

Preventing bumping during reflux extraction of Trimyristin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing bumping during the reflux extraction of Trimyristin from nutmeg.

Troubleshooting Guide & FAQs

Q1: What is "bumping" and why does it occur during reflux extraction?

A1: Bumping is the sudden, violent boiling of a liquid.[1][2] It happens when a liquid is heated above its boiling point without forming bubbles, a state known as superheating.[3][4] In the absence of nucleation sites—small, rough surfaces where bubbles can smoothly form—the liquid's temperature continues to rise.[2][3][5] When a bubble eventually does form, it expands rapidly, pushing a large volume of the hot solvent and sample upwards, which can lead to loss of product, damage to the apparatus, and potential safety hazards.[1][6]

Q2: My reflux extraction of this compound is bumping violently. What are the immediate steps I should take?

A2: If your reaction starts bumping, immediately and carefully remove the heat source to allow the mixture to cool down.[4] Never add boiling chips or any other solid material to a hot or boiling liquid, as this can trigger violent bumping.[7] Once the apparatus has cooled, you can then add a new boiling chip or a magnetic stir bar before recommencing heating.

Q3: What are the primary methods to prevent bumping during the reflux extraction of this compound?

A3: The two most common and effective methods for preventing bumping are:

  • Using Boiling Chips (or Anti-Bumping Granules): These are small, porous materials (often made of carbon or porous ceramic) that provide nucleation sites for bubbles to form smoothly, preventing superheating.[8][9][10]

  • Using a Magnetic Stirrer and Stir Bar: Continuous stirring of the solution creates turbulence, which breaks up large bubbles before they can erupt violently and ensures even heat distribution.[4][7][11]

Q4: How do I properly use boiling chips?

A4: Add one or two clean, unused boiling chips to the cool reaction mixture before you begin heating.[3][7] It is crucial that they are added to a cool solution. Boiling chips work by releasing trapped air from their pores, which initiates smooth boiling.[5] Once a boiling chip has been used and the solution has cooled, it will not be effective again as its pores will have filled with the solvent.[10] Therefore, a fresh chip must be used each time the solution is heated.

Q5: Can I use both a magnetic stirrer and boiling chips at the same time?

A5: While it is possible, it is generally not recommended. A magnetic stirrer is typically more efficient at preventing bumping than boiling chips.[11] The stir bar's movement could also grind the boiling chips, which is generally not desirable. It is best to choose one method. For the reflux extraction of this compound from solid nutmeg, a magnetic stir bar is highly effective.

Q6: I am still experiencing minor bumping even with boiling chips. What else could be the cause?

A6: Several factors can contribute to bumping even when preventative measures are in place:

  • Uneven Heating: A heat source that is too high or not uniformly distributed can create localized superheating.[4][12] Using a heating mantle with a sand or water bath can provide more even heating.

  • Rate of Heating: Heating the mixture too rapidly can overwhelm the ability of the boiling chips to initiate smooth boiling. Gentle and gradual heating is recommended.[13]

  • Solid Material: The finely divided nutmeg itself can sometimes contribute to uneven boiling. Ensuring adequate stirring can mitigate this.[7]

Data Presentation: Comparison of Anti-Bumping Methods

FeatureBoiling ChipsMagnetic Stirring
Mechanism Provide nucleation sites for smooth bubble formation.[8]Creates turbulence, breaks up large bubbles, and ensures even heat distribution.[7]
Effectiveness Generally effective for most applications.Highly effective, often more so than boiling chips, especially for heterogeneous mixtures.[11]
Ease of Use Very simple; add to the flask before heating.Requires a magnetic stir plate and a compatible stir bar.
Reusability No, a fresh chip must be used for each heating cycle.[10]Yes, the stir bar can be cleaned and reused.
Compatibility Not recommended for vacuum distillation as the trapped air is quickly removed.Preferred method for vacuum distillation.
Potential Issues Can be rendered ineffective if added to a hot liquid or reused. Can be difficult to remove from the final product.The stir bar can stop spinning if solid material interferes with its movement.

Experimental Protocol: Reflux Extraction of this compound with Bumping Prevention

This protocol details the extraction of this compound from nutmeg, with specific steps to prevent bumping.

Materials:

  • Ground nutmeg

  • Diethyl ether (or another suitable solvent like dichloromethane)[14][15]

  • Round-bottom flask (e.g., 100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stir plate with a magnetic stir bar (or boiling chips)

  • Clamps and stand

  • Filter paper and funnel

  • Beaker for collection

Procedure:

  • Setup: Assemble the reflux apparatus by securely clamping the round-bottom flask to a stand. Place the heating mantle on the magnetic stir plate beneath the flask.

  • Adding Reagents: Weigh approximately 4 grams of ground nutmeg and place it into the round-bottom flask. Add 20 mL of diethyl ether to the flask.

  • Anti-Bumping Measure:

    • Method A (Preferred): Place a magnetic stir bar into the flask.

    • Method B: Alternatively, add 2-3 new boiling chips to the flask.[13][15]

  • Assembly: Attach the reflux condenser vertically to the neck of the round-bottom flask. Ensure the joint is secure.

  • Cooling: Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain. Start a gentle flow of water through the condenser.

  • Heating and Reflux:

    • If using a magnetic stirrer, turn it on to a moderate speed to ensure the solid nutmeg is being agitated.

    • Turn on the heating mantle to a low setting and gradually increase the temperature until the diethyl ether begins to boil gently.

    • Once boiling, maintain a steady reflux for 30-45 minutes.[15] The solvent vapor will condense in the upper part of the condenser and drip back into the flask. Adjust the heat to ensure the condensation ring remains in the lower third of the condenser.[16]

  • Cooling: After the reflux period, turn off the heating mantle and allow the apparatus to cool to room temperature. Do not turn off the condenser water until the flask is cool to the touch.

  • Filtration: Once cooled, filter the mixture through gravity filtration to separate the nutmeg residue from the diethyl ether solution containing the dissolved this compound.

  • Isolation: The this compound can then be isolated from the filtrate, typically by evaporating the solvent.

Mandatory Visualization

Bumping_Prevention_Workflow cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Preventative Solutions cluster_outcome Desired Outcome Problem Bumping Occurs (Violent Boiling) Cause Superheating of Liquid (Heated above boiling point without bubbling) Problem->Cause is caused by Lack_Nucleation Lack of Nucleation Sites Cause->Lack_Nucleation due to Solution1 Add Boiling Chips (Provides nucleation sites) Lack_Nucleation->Solution1 is addressed by Solution2 Use Magnetic Stirring (Creates turbulence, ensures even heating) Lack_Nucleation->Solution2 is addressed by Solution3 Ensure Gentle & Even Heating (Prevents localized superheating) Lack_Nucleation->Solution3 is addressed by Outcome Smooth & Controlled Boiling Solution1->Outcome leads to Solution2->Outcome leads to Solution3->Outcome leads to

References

Technical Support Center: Trimyristin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Trimyristin. The information covers challenges encountered at both laboratory and pilot/industrial scales.

Troubleshooting Guide

This guide is designed to help users identify and resolve common issues encountered during the scaling up of this compound purification.

Problem ID Issue Potential Causes (Lab-Scale) Potential Causes (Scale-Up) Recommended Solutions
CRY-01 Low or No Crystal Formation 1. Insufficient supersaturation (too much solvent).[1] 2. Solution cooled too quickly. 3. Crude extract is too impure.1. Incorrect solvent-to-solute ratio in the crystallizer. 2. Inadequate control of cooling profile; rapid cooling.[2][3] 3. High concentration of impurities affecting nucleation.[4]1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.[1] 2. Induce Crystallization: Scratch the inner surface of the flask with a glass rod at the air-liquid interface.[1][4] Add a seed crystal of pure this compound. 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. For scaled-up processes, implement a programmed, gradual cooling ramp.[2][3] 4. Re-purify: If impurities are high, consider a preliminary purification step or a second recrystallization.[5]
CRY-02 Product "Oils Out" Instead of Crystallizing 1. Solution is supersaturated above the melting point of this compound. 2. High level of impurities depressing the melting point.[6] 3. Solvent boiling point is too high.[5]1. Poor temperature control leading to localized superheating followed by rapid, "shock" cooling. 2. Presence of minor lipid components (e.g., diacylglycerols) that inhibit proper crystal lattice formation.[4][7]1. Re-heat and Dilute: Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent, and attempt to re-crystallize by cooling slowly. 2. Solvent Selection: Ensure the chosen solvent has a boiling point well below this compound's melting point (56-57°C).[8][9] 3. Agitation Control (Scale-Up): Optimize agitation to ensure uniform heat distribution without introducing excessive shear, which can sometimes hinder nucleation.[4][10]
PUR-01 Low Purity / Low Melting Point of Final Product 1. Incomplete removal of impurities during filtration. 2. Co-precipitation of soluble impurities. 3. Insufficient washing of the filtered crystals.1. Inefficient solid-liquid separation (e.g., filter press issues).[10] 2. Entrapment of mother liquor within crystal agglomerates. 3. Temperature fluctuations during filtration causing dissolved impurities to crystallize.1. Improve Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to dissolve and remove surface impurities without dissolving the product.[1] 2. Perform a Second Recrystallization: Dissolving the impure product and recrystallizing it again can significantly improve purity.[5] 3. Optimize Filtration (Scale-Up): Ensure proper operation of filtration equipment. For membrane filters, check for uniform cake compression to effectively squeeze out the mother liquor.
YLD-01 Low Product Yield 1. Incomplete initial extraction from the source material. 2. Using too much solvent for recrystallization, leaving product in the mother liquor.[1] 3. Transfer losses between vessels. 4. Crystals are too fine and pass through the filter medium.1. Sub-optimal extraction parameters (time, temperature, solvent choice). 2. Poorly optimized crystallization kinetics (nucleation vs. growth), leading to excessive fines. 3. Inefficient filtration and drying, leading to product loss.1. Optimize Extraction: Ensure the source material is finely ground and allow for sufficient extraction time with adequate agitation. 2. Minimize Recrystallization Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] 3. Recover from Filtrate: Cool the mother liquor to a lower temperature to see if a second crop of crystals can be obtained. 4. Control Crystal Size (Scale-Up): Optimize the cooling rate and agitation. Slower cooling generally promotes the growth of larger, more easily filterable crystals.[2][3]
PROC-01 Process Scaling Leads to Inconsistency N/A1. Heat and mass transfer effects are not linearly scalable. 2. Different fluid dynamics and mixing efficiency in larger vessels. 3. Fouling or scaling on heat transfer surfaces in the crystallizer, altering the cooling profile.[8]1. Pilot Plant Studies: Conduct studies at a pilot scale to understand the impact of geometry, agitation, and heat transfer on crystallization before moving to full scale. 2. Process Modeling: Use process modeling to predict the effects of scaling on parameters like cooling rates and mixing. 3. Equipment Maintenance: Implement regular cleaning and maintenance schedules for crystallizers and heat exchangers to prevent fouling.[8]

Frequently Asked Questions (FAQs)

Solvent Selection & Ratios

Q1: What is the best solvent for recrystallizing this compound? A: Acetone and 95% ethanol are commonly used and effective solvents for lab-scale recrystallization.[1] The ideal solvent should dissolve this compound when hot but have low solubility for it when cold. For industrial scale, solvent selection also involves considerations of cost, safety (flammability, toxicity), and ease of recovery.[5]

Q2: How much solvent should I use for recrystallization? A: This depends on the purity of your crude this compound. A general guideline for lab scale is to use the minimum amount of hot solvent needed to fully dissolve the crude solid. Common starting ratios reported are approximately 1 mL of acetone per 100 mg of crude material or 10 mL of 95% ethanol per gram of crude residue.[1][8] Using excess solvent is a primary cause of low yield.

Q3: Can I use a solvent mixture for recrystallization? A: Yes, a two-solvent system can be effective if a single solvent is not ideal. This typically involves dissolving the solute in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid, indicating the onset of crystallization. For this compound, a good system could be dissolving it in hot diethyl ether and then adding methanol as the anti-solvent.

Data Presentation: Solubility & Yield

Table 1: Qualitative Solubility of this compound in Common Solvents Note: Precise quantitative data for this compound solubility across a range of temperatures is not readily available in public literature. This table is based on qualitative descriptions from experimental procedures.

SolventTemperatureSolubility
WaterCold / HotInsoluble[8]
EthanolCold (0-5°C)Low / Slightly Soluble[8]
Hot (Boiling)Soluble[8]
AcetoneCold (0-5°C)Low
Hot (Boiling)Soluble[8]
Diethyl EtherRoom TempSoluble[8]
DichloromethaneRoom TempSoluble[8]
HexaneRoom TempModerately Soluble

Table 2: Typical Process Parameters & Expected Yields (Lab-Scale)

ParameterValue / RangeSource
Source Material Ground Nutmeg[8]
This compound Content in Source 20-25% by mass[8]
Extraction Solvent Diethyl Ether or Dichloromethane[8]
Recrystallization Solvent Acetone or 95% Ethanol[1]
Recrystallization Solvent Ratio ~10-20 mL per gram of crude solid[1][8]
Expected Purity (Melting Point) 56-57 °C[4]
Typical Final Yield 15-20% (from initial nutmeg mass)

Experimental Protocols

Protocol 1: Laboratory-Scale Recrystallization of Crude this compound

This protocol assumes crude this compound has already been extracted from a source like nutmeg.

  • Weigh Crude Product: Accurately weigh the crude this compound and place it into an appropriately sized Erlenmeyer flask.

  • Heat Solvent: In a separate beaker, gently heat the recrystallization solvent (e.g., acetone or 95% ethanol) on a hot plate.

  • Dissolution: Add the minimum amount of hot solvent to the Erlenmeyer flask containing the crude this compound to dissolve it completely. Swirl the flask to aid dissolution. The solution should be saturated or nearly saturated.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this stage.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.[1]

  • Vacuum Filtration: Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of ice-cold solvent.

  • Isolate Crystals: Pour the cold crystal slurry into the funnel and apply vacuum.

  • Wash Crystals: With the vacuum still applied, wash the crystals on the filter paper with a small volume of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

  • Analysis: Once dry, weigh the purified this compound to calculate the percent recovery and determine its melting point to assess purity. A pure sample should melt sharply at 56-57°C.[4]

Protocol 2: Conceptual Framework for Scaled-Up Purification (Pilot-Scale)

This protocol outlines the key stages for purifying this compound on a larger scale using industrial equipment.

  • Extraction: The crude this compound is extracted from the biomass in a large-scale extractor using an appropriate solvent (e.g., hexane or acetone). The solid biomass is separated from the solvent/oil mixture (miscella) using industrial filters.

  • Solvent Recovery: The miscella is fed to an evaporator or distillation column to recover the solvent for reuse, leaving the crude this compound oil.

  • Crystallization:

    • The crude oil is transferred to a jacketed, agitated crystallizer vessel.

    • A calculated amount of recrystallization solvent (e.g., acetone) is added and the mixture is heated to ensure complete dissolution.

    • A precisely controlled cooling program is initiated. The cooling rate is critical to control nucleation and crystal growth, aiming for larger, uniform crystals rather than fine powder.[2][3] Agitation is maintained at a low speed to ensure homogeneity without causing excessive secondary nucleation or crystal breakage.[10]

  • Maturation (Holding): Once the target temperature is reached, the slurry is held or "matured" for a set period to allow for maximum crystallization and to potentially favor the formation of the most stable crystal polymorph.[7]

  • Solid-Liquid Separation: The crystal slurry is pumped to a filtration unit, such as a membrane filter press. The press separates the solid crystals (stearin fraction) from the liquid solvent (olein fraction). High pressure is applied to the filter plates to squeeze out as much residual solvent as possible.

  • Washing: The filter cake may be washed with a controlled volume of chilled, fresh solvent to improve purity.

  • Drying: The purified this compound cake is transferred to an industrial dryer (e.g., a vacuum dryer) to remove all residual solvent.

  • Quality Control: Samples are taken throughout the process and at the end for analysis (e.g., melting point, chromatography) to ensure the final product meets purity specifications.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_extraction Step 1: Extraction cluster_isolation Step 2: Isolation of Crude Product cluster_purification Step 3: Purification by Recrystallization cluster_analysis Step 4: Analysis start Start: Ground Nutmeg extraction Solid-Liquid Extraction (e.g., with Diethyl Ether) start->extraction filtration1 Gravity or Vacuum Filtration extraction->filtration1 filtrate Filtrate (this compound in Solvent) filtration1->filtrate solid_waste Solid Waste (Spent Nutmeg) filtration1->solid_waste evaporation Solvent Evaporation (Rotary Evaporator) filtrate->evaporation crude Crude this compound (Oily Solid) evaporation->crude dissolve Dissolve in Minimum Hot Solvent (e.g., Acetone) crude->dissolve cool Slow Cooling & Ice Bath dissolve->cool filtration2 Vacuum Filtration cool->filtration2 mother_liquor Mother Liquor (Contains Impurities) filtration2->mother_liquor crystals Wash with Ice-Cold Solvent filtration2->crystals dry Dry Crystals crystals->dry pure Pure this compound Crystals dry->pure analysis Weigh & Determine Melting Point pure->analysis

Caption: Lab-scale workflow for the extraction and purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Problem: Low Purity (Melting Point < 55°C) check_wash Was the filter cake washed with ICE-COLD solvent? start->check_wash check_color Is the product colored (yellow/brown)? check_wash->check_color Yes solution_wash Solution: Rewash crystals with minimal ice-cold solvent. check_wash->solution_wash No check_oiling Did the product 'oil out' during crystallization? check_color->check_oiling No solution_charcoal Action: During next recrystallization, use activated charcoal to remove colored impurities. check_color->solution_charcoal Yes solution_recrystallize Solution: Perform a second recrystallization. check_oiling->solution_recrystallize No solution_oiling Action: Re-dissolve, add slightly more solvent, and cool slower. check_oiling->solution_oiling Yes solution_charcoal->solution_recrystallize solution_oiling->solution_recrystallize

Caption: Decision tree for troubleshooting low purity in purified this compound.

References

Troubleshooting phase separation in Trimyristin-based nanoformulations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Trimyristin-based nanoformulations. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly phase separation, encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.

Formulation & Composition Issues

Question 1: My this compound nanoformulation is showing immediate signs of creaming or sedimentation. What are the likely causes and how can I resolve this?

Answer: Creaming (the rising of nanoparticles to the surface) and sedimentation (the settling of nanoparticles) are common indicators of physical instability in nanoformulations. The primary causes include:

  • Inadequate Surfactant Concentration: A low concentration of surfactant may not sufficiently cover the surface of the nanoparticles, leading to aggregation and subsequent phase separation.

  • Inappropriate Surfactant Type: The Hydrophile-Lipophile Balance (HLB) of the surfactant is crucial. For oil-in-water nanoemulsions, which are common for this compound, surfactants with higher HLB values (typically 8-18) are more effective at providing stability.

  • High Concentration of this compound: At concentrations of 12 wt% and higher, this compound nanoparticles have a tendency to self-assemble into stacked structures and form liquid crystalline phases, which can result in gelling and phase separation.[1][2] Formulations with this compound concentrations below 6 wt% tend to yield well-dispersed and stable nanoparticles.[1][2]

Troubleshooting Steps:

  • Optimize Surfactant Concentration: Gradually increase the surfactant concentration in your formulation. It is important to monitor key parameters like particle size and zeta potential to identify the optimal concentration that ensures stability.

  • Re-evaluate Surfactant Choice: If altering the concentration is ineffective, consider selecting a different surfactant with a more appropriate HLB value. In some cases, a combination of surfactants can enhance stability.[3]

  • Adjust this compound Concentration: Consider reducing the concentration of this compound.

  • Modify Continuous Phase Viscosity: Increasing the viscosity of the aqueous phase by adding a suitable agent can impede the movement of nanoparticles, thus reducing the rates of creaming and sedimentation.

Question 2: I'm observing a gradual increase in the average particle size of my nanoformulation over time, which I suspect is due to Ostwald Ripening. How can this be prevented?

Answer: Ostwald ripening is a significant destabilization mechanism in nanoemulsions, where larger nanoparticles grow at the expense of smaller ones due to differences in solubility.[4]

Solutions:

  • Incorporate a Co-surfactant: The addition of a co-surfactant can improve the stability of the nanoparticle interface and reduce the diffusion of this compound molecules between particles.

  • Add a Ripening Inhibitor: Introducing a small quantity of a highly water-insoluble compound into the lipid phase can effectively inhibit Ostwald ripening.

  • Select Surfactants with High Surface Modulus: Surfactants that form a more rigid interfacial layer can act as a barrier to the molecular diffusion that drives Ostwald ripening.[5]

Processing Parameter Issues

Question 3: My nanoformulation exhibits a broad particle size distribution (high Polydispersity Index - PDI) after high-pressure homogenization. How can I achieve a more uniform particle size?

Answer: A high PDI signifies a lack of uniformity in nanoparticle size, which can compromise the stability and performance of the formulation. The parameters of the homogenization process are critical in controlling the particle size distribution.

Optimization Strategies:

  • Adjust Homogenization Pressure: Generally, higher homogenization pressures result in smaller and more uniform nanoparticles. However, it is crucial to identify the optimal pressure for your specific formulation, as excessive pressure can sometimes lead to particle aggregation.[6][7]

  • Increase the Number of Homogenization Cycles: Processing the formulation through multiple passes in the homogenizer can significantly improve the uniformity of the particle size.[6][7] A starting point of three to five cycles is often recommended.

  • Control Homogenization Temperature: The temperature during homogenization should be maintained above the melting point of this compound.

Question 4: My formulation appears stable initially but develops crystals during storage. What is causing this and what are the solutions?

Answer: this compound can undergo polymorphic transitions over time, converting to more stable crystalline forms. This can lead to the expulsion of any encapsulated drug and cause the nanoparticles to aggregate.[8]

Preventative Measures:

  • Use Crystal Growth Inhibitors: The addition of certain polymers can inhibit crystal growth by adsorbing onto the nanoparticle surface and providing a steric barrier.[9]

  • Formulate Nanostructured Lipid Carriers (NLCs): By blending this compound with a liquid lipid, you can create a less ordered lipid matrix that is less susceptible to crystallization. This approach can also enhance drug loading capacity.[8]

  • Implement Rapid Cooling: Quickly cooling the nanoemulsion after the homogenization step can help to trap the lipid in a less crystalline, more stable state.

Data Summary

Table 1: Influence of Homogenization Parameters on Particle Size and Polydispersity Index (PDI)
Homogenization PressureNumber of CyclesResulting Particle Size (nm)PDIReference
300 bar32500.25[6]
500 bar33000.30[6]
15000 psi355,000 (55 µm)-[7]
6000 rpm7 minutes88.90.322[10]

Note: The data presented is for illustrative purposes and may not be directly comparable across different studies due to variations in formulations and equipment.

Table 2: Effect of this compound Concentration on the Physical State of the Formulation
This compound Concentration (wt%)Observed PhenomenonReference
< 6Nanoparticles are well-dispersed[1][2]
6 - 12Nanoparticles begin to self-assemble into stacked lamellae[1][2]
≥ 12Formation of an anisotropic liquid crystalline phase is observed[1][2]

Key Experimental Protocols

Protocol 1: Measurement of Particle Size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS)

Objective: To ascertain the mean hydrodynamic diameter and the size distribution of this compound nanoparticles.

Materials:

  • Nanoformulation sample

  • Deionized water (or the aqueous phase of the formulation)

  • Disposable DLS cuvettes

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Dilute the nanoformulation with deionized water to an appropriate concentration to prevent multiple scattering effects. A common dilution factor is 1:100.[11]

  • Instrument Configuration: Power on the DLS instrument and allow for adequate warm-up. Configure the measurement settings, including temperature, dispersant viscosity, and refractive index.

  • Measurement Execution: Transfer the diluted sample to a clean cuvette, ensuring no air bubbles are present. Place the cuvette in the instrument and allow it to thermally equilibrate. Perform a minimum of three measurements to ensure the reproducibility of the results.

  • Data Interpretation: The instrument's software will provide the Z-average diameter, the Polydispersity Index (PDI), and a particle size distribution plot. A PDI value below 0.3 is generally indicative of a monodisperse and homogenous nanoformulation.

Protocol 2: Measurement of Zeta Potential

Objective: To determine the surface charge of the nanoparticles, which is a key indicator of colloidal stability.

Materials:

  • Nanoformulation sample

  • Deionized water (or the aqueous phase of the formulation)

  • Disposable folded capillary cells

  • Zeta potential analyzer

Procedure:

  • Sample Preparation: Dilute the sample with deionized water to the concentration recommended by the instrument manufacturer.

  • Instrument Configuration: Power on the instrument and select the zeta potential measurement mode. Input the parameters for the dispersant.

  • Measurement Execution: Carefully load the diluted sample into the capillary cell, avoiding bubble formation. Place the cell in the instrument and allow for temperature equilibration before initiating the measurement.

  • Data Interpretation: The instrument measures the electrophoretic mobility of the nanoparticles and calculates the zeta potential. A zeta potential with an absolute value greater than 30 mV is generally considered to indicate good electrostatic stability.

Visual Guides

Troubleshooting_Workflow start Phase Separation Observed check_size Measure Particle Size & PDI start->check_size size_large Large Particle Size / High PDI check_size->size_large Yes size_ok Acceptable Particle Size / PDI check_size->size_ok No solution_homogenization Optimize Homogenization (Pressure, Cycles) size_large->solution_homogenization check_zeta Measure Zeta Potential size_ok->check_zeta zeta_low Low Zeta Potential check_zeta->zeta_low No zeta_ok High Zeta Potential check_zeta->zeta_ok Yes solution_surfactant Optimize Surfactant (Type, Concentration) zeta_low->solution_surfactant check_conc Check this compound Conc. zeta_ok->check_conc conc_high Concentration > 6 wt% check_conc->conc_high Yes stable Stable Formulation check_conc->stable No solution_this compound Reduce this compound Concentration conc_high->solution_this compound

Caption: A logical workflow for troubleshooting phase separation in nanoformulations.

Ostwald_Ripening cluster_process title The Mechanism of Ostwald Ripening small Small Nanoparticle (Higher Solubility) dissolution Dissolution small->dissolution outcome Result: Larger particles grow, smaller particles shrink large Large Nanoparticle (Lower Solubility) diffusion Molecular Diffusion of this compound deposition Deposition diffusion->deposition dissolution->diffusion deposition->large

Caption: A diagram illustrating the process of Ostwald Ripening.

Stability_Factors stability Formulation Stability surfactant Surfactant Properties size_dist Particle Size & Distribution surfactant->size_dist surface_charge Surface Charge (Zeta Potential) surfactant->surface_charge lipid_conc Lipid Concentration lipid_conc->size_dist crystal_form Lipid Crystallinity lipid_conc->crystal_form processing Processing Parameters processing->size_dist size_dist->stability surface_charge->stability crystal_form->stability

Caption: The interplay of key factors affecting the stability of nanoformulations.

References

How to effectively dry Trimyristin crystals after filtration.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively drying Trimyristin crystals after filtration.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of drying this compound crystals?

The primary objective is to remove residual solvent (typically acetone or ethanol) and any moisture from the crystals. Proper drying is crucial for obtaining an accurate yield, a sharp melting point, and ensuring the purity of the final product.[1] Residual solvent can act as an impurity, leading to a depressed and broadened melting point range.[2][3]

Q2: What are the most common methods for drying this compound crystals in a laboratory setting?

The most common methods include:

  • Air Drying: Simple and requires no special equipment.

  • Oven Drying: Faster than air drying but requires careful temperature control.

  • Vacuum Oven Drying: An efficient method that dries crystals at a lower temperature, reducing the risk of decomposition.

  • Desiccator Drying: Uses a desiccant to absorb moisture in a sealed environment, often under vacuum.

Q3: How do I know if my this compound crystals are dry?

Your crystals are likely dry when they appear as a fine, free-flowing powder and have a constant weight.[4] A key indicator of purity and dryness is the melting point. Pure, dry this compound has a sharp melting point range of 56-58 °C.[3][5] A melting point that is broad or lower than this range suggests the presence of impurities, such as residual solvent.[2][3]

Troubleshooting Guide

Problem Possible Cause Solution
Crystals are oily or gummy. Residual solvent is present.* Continue drying the crystals. If using air or oven drying, extend the drying time.* For faster results, use a vacuum oven or a desiccator under vacuum.[6]
Melting point is low and has a broad range. The crystals are impure, likely due to trapped solvent.* Ensure the crystals are completely dry by using a more rigorous drying method like a vacuum oven.[7]* If the melting point is still low after thorough drying, consider recrystallizing the this compound to remove other impurities.
Low yield of this compound after drying. Mechanical loss during transfer.* Carefully scrape the crystals from the filter paper to a pre-weighed watch glass.* Rinse any apparatus that came into contact with the crystals with a small amount of cold solvent and re-filter to collect any remaining product.
Crystals are discolored. Impurities from the original nutmeg extraction are present.* While drying will not remove these impurities, if the discoloration is significant, a second recrystallization may be necessary before drying.

Experimental Protocols

Air Drying
  • After vacuum filtration, carefully transfer the filter paper with the this compound crystals onto a pre-weighed watch glass.

  • Gently break up the crystal mass with a spatula to increase the surface area for evaporation.

  • Cover the watch glass with a piece of filter paper to protect the crystals from dust and allow it to sit in a well-ventilated area, such as a fume hood, until the crystals are dry.[8]

  • Periodically weigh the sample until a constant weight is achieved.

Oven Drying
  • Transfer the this compound crystals from the filter paper to a pre-weighed watch glass.

  • Place the watch glass in an oven set to a low temperature, approximately 50°C, to avoid melting the crystals (this compound's melting point is 56-58°C).[5][7]

  • Dry for 30-60 minutes, then remove and let it cool in a desiccator to prevent moisture absorption.

  • Weigh the sample and repeat the drying and weighing process until a constant weight is obtained.

Vacuum Oven Drying
  • Place the this compound crystals on a pre-weighed watch glass inside the vacuum oven.

  • Set the temperature to a moderate level, for instance, 40-50°C.

  • Close the oven door and slowly apply a vacuum.

  • Dry for 1-2 hours. The combination of heat and reduced pressure will efficiently remove the solvent.

  • Release the vacuum, remove the sample, and weigh it. Repeat until the weight is constant.

Desiccator Drying
  • Place the this compound crystals on a watch glass inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).

  • For more efficient drying, a vacuum desiccator can be used.[9]

  • Seal the desiccator and allow the crystals to dry. This method may take several hours to overnight.

  • Periodically release the vacuum (if applicable) and weigh the sample until a constant mass is achieved.[10]

Data Presentation

Drying Method Typical Temperature Typical Time Advantages Disadvantages
Air Drying Room TemperatureSeveral hours to overnightSimple, no special equipment needed.Slow, susceptible to atmospheric moisture and contamination.
Oven Drying ~50°C30-60 minutesFaster than air drying.Risk of melting if the temperature is not controlled.
Vacuum Oven 40-50°C1-2 hoursFast and efficient, low risk of thermal decomposition.Requires specialized equipment.
Desiccator Room TemperatureSeveral hours to overnightGentle, protects from atmospheric moisture.Slower than oven methods.

Visualizations

Drying_Workflow cluster_filtration Filtration cluster_drying Drying Methods cluster_analysis Analysis Filtration Vacuum Filtration of This compound Crystals Air_Dry Air Drying Filtration->Air_Dry Transfer Crystals Oven_Dry Oven Drying Filtration->Oven_Dry Transfer Crystals Vacuum_Oven Vacuum Oven Filtration->Vacuum_Oven Transfer Crystals Desiccator Desiccator Filtration->Desiccator Transfer Crystals Analysis Weighing and Melting Point Determination Air_Dry->Analysis Oven_Dry->Analysis Vacuum_Oven->Analysis Desiccator->Analysis

Caption: Experimental workflow for drying this compound crystals.

Troubleshooting_Drying Start Filtered this compound Crystals Check_Appearance Are crystals oily or gummy? Start->Check_Appearance Continue_Drying Continue Drying (e.g., Vacuum Oven) Check_Appearance->Continue_Drying Yes Check_MP Measure Melting Point Check_Appearance->Check_MP No Continue_Drying->Check_MP MP_Good Melting Point is Sharp (56-58°C) Check_MP->MP_Good Yes MP_Bad Melting Point is Low and Broad Check_MP->MP_Bad No End Dry, Pure this compound MP_Good->End Recrystallize Consider Recrystallization MP_Bad->Recrystallize Recrystallize->Start

Caption: Troubleshooting logic for drying this compound crystals.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Trimyristin: Melting Point Depression vs. Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and chemical compounds is a critical parameter in research, development, and quality control. For trimyristin, a triglyceride of myristic acid with various applications, accurate purity assessment is paramount. This guide provides a comprehensive comparison of the traditional melting point depression method with modern spectroscopic and chromatographic techniques for determining this compound purity, supported by experimental data and detailed protocols.

The Principle of Melting Point Depression for Purity Assessment

The melting point of a pure crystalline solid is a characteristic physical property.[1] Impurities present in the crystalline lattice disrupt the regular arrangement of molecules, leading to a weakening of the intermolecular forces.[2] Consequently, less energy is required to break these forces, resulting in a depression of the melting point and a broadening of the melting range .[1][3] A pure substance typically melts over a narrow range of 0.5-1°C, whereas an impure substance will exhibit a wider melting range and a lower final melting temperature.[1] This phenomenon, known as melting point depression, provides a simple and cost-effective preliminary assessment of purity.[4]

Experimental Protocol: Purity Assessment of this compound by Melting Point Depression

This protocol outlines the determination of this compound's melting point to assess its purity.

Objective: To determine the melting point range of a this compound sample and infer its purity by comparing it to the literature value for pure this compound.

Materials:

  • This compound sample (crude and recrystallized)

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

  • Reference standard of pure this compound (optional, for mixed melting point)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • If the crystals are large, gently pulverize them into a fine powder using a spatula or a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of this compound (approximately 2-3 mm in height) into the closed end.

    • Firmly tap the bottom of the capillary tube on a hard surface to ensure the sample is tightly packed.

  • Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate. For a known substance like this compound, a rapid heating rate can be used to approach the expected melting point, followed by a slower rate (1-2°C per minute) near the melting range to ensure accuracy.[1]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Interpretation:

    • Compare the observed melting point range with the literature value for pure this compound (typically 56-58°C).[5]

    • A broad melting range and a depressed final melting temperature compared to the literature value indicate the presence of impurities.[6][7]

    • A narrow melting range close to the literature value suggests a relatively pure compound.[6]

  • Mixed Melting Point (Optional):

    • To confirm the identity and purity, mix a small amount of the sample with a pure this compound reference standard in a 1:1 ratio.

    • Determine the melting point of the mixture.

    • If the melting point of the mixture is sharp and close to the literature value, it confirms the sample is this compound and is of high purity.

    • If the melting point is depressed and the range is broad, it indicates the sample is either not this compound or is impure.[8]

Data Presentation: Comparison of this compound Purity Assessment Methods

The following table summarizes the key performance characteristics of melting point depression compared to other common analytical techniques for purity assessment.

Parameter Melting Point Depression Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR) Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Observation of melting temperature and range depression due to impurities.[1]Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Measures the magnetic properties of atomic nuclei, providing detailed structural information and quantitative analysis.[9]Separates volatile compounds based on their boiling points and retention times, followed by mass-based identification and quantification.[10]
Information Provided Qualitative indication of purity.Identification of functional groups; can indicate the presence of impurities with different functional groups.[3]Structural elucidation and quantitative determination of purity against a certified standard (qNMR).[9][11]Separation, identification, and quantification of volatile impurities.[10]
Sensitivity Low; generally detects impurities at >1% levels.[4]Moderate; depends on the nature of the impurity.High; can detect and quantify impurities at low levels.[11]Very high; can detect trace amounts of volatile impurities.
Specificity Low; does not identify the nature of the impurity.Moderate; provides information about the types of bonds present in impurities.High; provides detailed structural information for impurity identification.High; provides mass spectra for definitive identification of volatile impurities.
Quantitative Analysis Semi-quantitative at best; requires a phase diagram for the specific impurity.[4]Not inherently quantitative without a calibration curve.Yes, especially with quantitative NMR (qNMR) using an internal standard.[9]Yes, with proper calibration.
Sample Requirements Small amount of solid sample.Small amount of sample (solid, liquid, or gas).Small amount of sample dissolved in a deuterated solvent.Small amount of volatile or derivatized sample.
Cost Low (for basic apparatus).Moderate.High (instrumentation and maintenance).High (instrumentation and maintenance).
Time per Sample Fast (minutes).Fast (minutes).Moderate (can range from minutes to hours depending on the experiment).Moderate to long (depending on the chromatographic run time).
Advantages Simple, rapid, and inexpensive.[4]Fast, non-destructive, and provides functional group information.Provides detailed structural information, is non-destructive, and can be highly quantitative.[11]Excellent separation of complex mixtures, high sensitivity, and definitive identification of volatile components.
Limitations Not suitable for amorphous or thermally unstable compounds; low sensitivity and specificity.[4]May not be sensitive to impurities with similar functional groups.High cost, requires specialized expertise, and may not be suitable for all types of impurities.Limited to volatile and thermally stable compounds; derivatization may be required.

Comparative Analysis of Experimental Data

Sample Observed Melting Point (°C) Literature Melting Point (°C) Inferred Purity Supporting Spectroscopic/Chromatographic Data
Crude this compound 52-55[6]56-58[5]ImpureIR spectrum may show additional peaks corresponding to impurities from nutmeg oil. NMR spectrum might reveal signals from other fatty acid triglycerides.
Once Recrystallized this compound 54-56[5]56-58[5]Moderately PureIR and NMR spectra would show a reduction in impurity peaks compared to the crude sample.
Twice Recrystallized this compound 57-5856-58[5]High PurityIR and NMR spectra would closely match the reference spectra of pure this compound. GC-MS analysis would show a single major peak for this compound with minimal or no impurity peaks.
This compound with known impurity (e.g., Myristic Acid) Depressed and broadened range (e.g., 45-47 for a 1:1 mixture)[5]56-58[5]ImpureIR would show a broad O-H stretch from the carboxylic acid. NMR would show a characteristic carboxylic acid proton signal. GC-MS would show two distinct peaks for this compound and myristic acid (or its derivative).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for purity assessment using melting point depression and a comparison of the different analytical approaches.

MeltingPointWorkflow Workflow for Purity Assessment using Melting Point Depression cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_interpretation Data Interpretation Dry Dry this compound Sample Pulverize Pulverize into Fine Powder Dry->Pulverize Pack Pack into Capillary Tube Pulverize->Pack Place Place in Apparatus Pack->Place Heat Heat at Controlled Rate Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record Compare Compare to Literature Value Record->Compare Impure Impure Compare->Impure Depressed & Broad Pure Pure Compare->Pure Sharp & Correct

Caption: Workflow for Purity Assessment using Melting Point Depression.

PurityMethodComparison Logical Comparison of Purity Assessment Methods cluster_methods Purity Assessment Methods cluster_info Information Obtained This compound This compound Sample MP Melting Point Depression This compound->MP IR IR Spectroscopy This compound->IR NMR NMR Spectroscopy This compound->NMR GCMS GC-MS This compound->GCMS MP_Info Qualitative Purity MP->MP_Info IR_Info Functional Groups IR->IR_Info NMR_Info Structure & Quantitative Purity NMR->NMR_Info GCMS_Info Separation & Identification of Volatiles GCMS->GCMS_Info Final_Assessment Comprehensive Purity Profile MP_Info->Final_Assessment IR_Info->Final_Assessment NMR_Info->Final_Assessment GCMS_Info->Final_Assessment

Caption: Logical Comparison of Purity Assessment Methods.

Conclusion

The purity assessment of this compound can be effectively performed using a variety of techniques, each with its own set of advantages and limitations. Melting point depression serves as a rapid, straightforward, and economical preliminary test for purity.[4] However, for a comprehensive and quantitative understanding of purity, particularly in the context of drug development and rigorous scientific research, it is essential to employ more sophisticated methods. Spectroscopic techniques like NMR and chromatographic methods such as GC-MS provide detailed structural information and quantitative data, enabling the identification and quantification of specific impurities.[9][10] The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and available resources. A multi-faceted approach, combining a preliminary melting point analysis with more advanced spectroscopic or chromatographic techniques, will provide the most robust and reliable assessment of this compound purity.

References

A Comparative Guide to Trimyristin Purity Analysis: ¹H NMR and ¹³C NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Trimyristin purity against other common analytical techniques. Detailed experimental protocols and supporting data are presented to offer an objective evaluation of each method's performance.

Introduction to this compound and the Importance of Purity

This compound, a triglyceride of myristic acid, is a key component of many natural products and a valuable raw material in the pharmaceutical and cosmetic industries. Its purity is a critical parameter that can significantly impact the quality, efficacy, and safety of the final products. Therefore, accurate and reliable analytical methods for purity assessment are essential. While traditional methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used, ¹H and ¹³C NMR spectroscopy have emerged as powerful, non-destructive techniques that provide detailed structural and quantitative information in a single experiment.

Quantitative Purity Assessment by ¹H NMR and ¹³C NMR

NMR spectroscopy is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei contributing to the signal. This principle allows for the precise determination of this compound purity by comparing the integral of characteristic this compound signals to those of known impurities or a certified internal standard.

Key ¹H NMR Signals for this compound Purity Assessment

The ¹H NMR spectrum of this compound exhibits distinct signals that are well-suited for quantitative analysis. The methine proton of the glycerol backbone (-CH-) appears as a multiplet around 5.28 ppm, while the methylene protons of the glycerol backbone (-CH₂-) resonate as doublet of doublets at approximately 4.16 and 4.31 ppm. The α-methylene protons of the fatty acid chains (-CH₂-COO-) are observed as a multiplet around 2.33 ppm. The large signal from the repeating methylene units of the fatty acid chains appears around 1.2-1.4 ppm, and the terminal methyl protons (-CH₃) are visible as a multiplet around 0.90 ppm.[1][2]

Key ¹³C NMR Signals for this compound Purity Assessment

In the ¹³C NMR spectrum, the carbonyl carbons (C=O) of the ester groups provide clear indicators of this compound, with signals appearing around 173 ppm.[3] The glycerol backbone carbons resonate at approximately 69 ppm (-CH-) and 62 ppm (-CH₂-).[3] The carbons of the fatty acid chains give rise to a series of signals between 14 and 34 ppm.[3]

Comparison of Analytical Methods for this compound Purity

Parameter ¹H NMR ¹³C NMR Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC)
Principle Measures the resonance of hydrogen nuclei in a magnetic field.Measures the resonance of carbon-13 nuclei in a magnetic field.Separates volatile compounds based on their boiling points and interactions with a stationary phase.Separates compounds based on their polarity and interactions with a stationary phase.
Sample Preparation Simple dissolution in a deuterated solvent.Simple dissolution in a deuterated solvent.Derivatization to volatile esters (e.g., FAMEs) is typically required.Dissolution in a suitable mobile phase.
Analysis Time Rapid (minutes per sample).Longer acquisition times compared to ¹H NMR due to the low natural abundance of ¹³C.Typically longer run times, including derivatization.Moderate run times.
Information Provided Structural information and quantification of all proton-containing species.Detailed structural information about the carbon skeleton.Quantitative information on fatty acid composition.Quantitative information on the parent compound and non-volatile impurities.
Destructive? NoNoYesNo (sample can be collected)
Quantification Absolute quantification with an internal standard or relative quantification.Less sensitive for quantification than ¹H NMR.Highly quantitative with proper calibration.Highly quantitative with proper calibration.
Common Impurities Detected Residual solvents, free myristic acid, mono- and diglycerides, other triglycerides.Free myristic acid, mono- and diglycerides, other triglycerides.Other fatty acids.Non-volatile impurities, other triglycerides.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol for this compound Purity

This protocol provides a general framework for the determination of this compound purity using qNMR with an internal standard.

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the NMR tube. The amount of the internal standard should be chosen to give a signal with a similar intensity to the analyte signal of interest.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz.

    • Use a 90° pulse angle.

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation. For triglycerides, a D1 of 30-60 seconds is recommended.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic signal of this compound (e.g., the methine proton at ~5.28 ppm, representing 1H) and the signal of the internal standard.

    • Calculate the purity of this compound using the following formula:

    Where:

    • I_T = Integral of the this compound signal

    • N_T = Number of protons for the integrated this compound signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal

    • MW_T = Molecular weight of this compound

    • MW_IS = Molecular weight of the internal standard

    • m_T = Mass of the this compound sample

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Identification of Common Impurities
Impurity ¹H NMR Signal (CDCl₃, ppm) ¹³C NMR Signal (CDCl₃, ppm)
Myristic Acid ~2.35 (t, -CH₂-COOH), ~1.63 (quint, -CH₂-CH₂-COOH), ~1.25 (m, -(CH₂)₉-), ~0.88 (t, -CH₃)[4][5]~180 (C=O), ~34 (α-CH₂), ~25-32 (-(CH₂)₁₀-), ~14 (-CH₃)[6]
Monoglycerides Distinct signals for glycerol protons depending on the position of the fatty acid.Glycerol carbons will have different chemical shifts compared to triglycerides.[7]
Diglycerides Distinct signals for glycerol protons depending on the position of the fatty acids.Glycerol carbons will have different chemical shifts compared to triglycerides.[7]
Acetone ~2.17 (s)[8]~206 (C=O), ~30 (-CH₃)[8]
Ethanol ~3.7 (q, -CH₂-), ~1.2 (t, -CH₃)[8]~58 (-CH₂-), ~18 (-CH₃)[8]

Visualization of Experimental Workflow and Data Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing cluster_analysis Purity Analysis weigh_sample Weigh this compound dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire_1h Acquire 1H Spectrum dissolve->acquire_1h acquire_13c Acquire 13C Spectrum dissolve->acquire_13c process_spectra Process Spectra acquire_1h->process_spectra acquire_13c->process_spectra integrate Integrate Signals process_spectra->integrate identify_impurities Identify Impurities process_spectra->identify_impurities calculate_purity Calculate Purity integrate->calculate_purity data_correlation cluster_nmr_data NMR Data cluster_purity Purity Assessment cluster_comparison Method Comparison trimyristin_signal This compound Signal Integral purity_value Quantitative Purity (%) trimyristin_signal->purity_value Correlates to impurity_signal Impurity Signal Integral impurity_signal->purity_value Inversely Correlates to is_signal Internal Standard Signal Integral is_signal->purity_value Reference for gc_data GC-FID Data purity_value->gc_data Compare with hplc_data HPLC Data purity_value->hplc_data Compare with

References

Validating Trimyristin Presence in an Extract: A Comparison Guide Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with natural products, confirming the identity and purity of an extracted compound is a critical step. When isolating trimyristin, a triglyceride predominantly found in nutmeg, Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for its validation. This guide provides a comparative framework for using IR spectroscopy to identify this compound, differentiate it from common impurities, and outlines the necessary experimental protocols.

Principle of IR Spectroscopy in Compound Identification

Infrared (IR) spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. An IR spectrometer measures this absorption, producing a spectrum that plots absorbance (or transmittance) against wavenumber (cm⁻¹). Specific functional groups (e.g., C=O, C-H, O-H) produce characteristic absorption bands in predictable regions of the IR spectrum, effectively providing a "molecular fingerprint" of the compound. This compound, being a triglyceride, possesses distinct functional groups—namely ester and aliphatic hydrocarbon chains—that give rise to a unique and identifiable IR spectrum.

Experimental Protocol for IR Analysis of an Extract

A precise and clean sample preparation is paramount for obtaining a high-quality IR spectrum. For a semi-solid or solid extract suspected to contain this compound, the thin solid film method is often the most straightforward.

Objective: To prepare a solid extract sample for IR analysis to validate the presence of this compound.

Materials:

  • This compound-containing extract

  • Infrared spectrometer

  • Salt plates (e.g., Potassium Bromide - KBr, or Sodium Chloride - NaCl)

  • Volatile solvent (e.g., acetone or methylene chloride)

  • Pipette or glass dropper

  • Desiccator for storing salt plates

Procedure:

  • Sample Dissolution: Place a small amount (approx. 10-20 mg) of the extract into a clean, dry test tube or vial. Add a few drops of a volatile solvent like acetone or methylene chloride and gently swirl to dissolve the sample completely.

  • Plate Preparation: Handle the salt plates with gloves to avoid moisture and oils from the skin. If necessary, clean the plates with a small amount of dry acetone and a lint-free wipe. Ensure the plates are completely dry and transparent before use.

  • Film Casting: Using a pipette, apply one or two drops of the dissolved sample solution onto the surface of a single salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid extract on the plate. If the resulting film is too thin (leading to weak IR peaks), another drop of the solution can be added and evaporated. If the film is too thick (causing overly intense, saturated peaks), the plate should be cleaned and the process repeated with a more dilute solution.[1]

  • Spectrum Acquisition: Place the salt plate with the sample film into the sample holder of the IR spectrometer.

  • Analysis: Acquire the IR spectrum according to the instrument's operating procedure. The typical range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the salt plates with an appropriate solvent and return them to the desiccator.

Data Presentation: Comparative IR Peak Analysis

The primary validation of this compound involves identifying its characteristic ester and alkane absorption bands while ensuring the absence of peaks that would indicate common impurities. This compound is a triglyceride composed of a glycerol backbone and three myristic acid chains.[2][3][4] Therefore, its spectrum is defined by the functional groups inherent in this structure.

The table below compares the expected IR absorption peaks of pure this compound with those of potential impurities commonly found in nutmeg extracts, such as residual myristic acid (a free fatty acid) and aromatic compounds from the essential oil fraction (myristicin, safrole).

Compound Functional Group Key IR Absorption Peak (cm⁻¹) Significance for Validation
This compound (Target) Ester C=O Stretch ~1730 - 1750 Primary identifying peak. A strong, sharp absorption in this region is the most crucial evidence for an ester, and thus a triglyceride like this compound.[5][6][7]
Aliphatic C-H Stretch ~2850 - 2950 Indicates the long saturated fatty acid chains. These are strong, sharp peaks.[5][6][7]
Ester C-O Stretch ~1150 - 1200 A strong band that further confirms the ester functional group.[5]
Myristic Acid (Impurity) Carboxylic Acid O-H Stretch ~2500 - 3300 (very broad) Key differentiator. The absence of this very broad band in the spectrum of the extract is a strong indicator of purity from free fatty acids.
Carboxylic Acid C=O Stretch ~1700 - 1710 Key differentiator. This peak appears at a slightly lower wavenumber than the ester C=O of this compound due to hydrogen bonding between carboxylic acid molecules.[2]
Aliphatic C-H Stretch ~2848 - 2916 Similar to this compound, its presence is expected but not a distinguishing feature on its own.[2]
Myristicin / Safrole (Impurity) Aromatic C=C Stretch ~1400 - 1600 The presence of sharp peaks in this region could indicate aromatic impurities from essential oils.
C-O-C Stretch (Ether) ~1000 - 1300 These peaks will be present but can be difficult to distinguish from the C-O stretch of this compound's ester group.
Absence of C=O Stretch N/A (No peak at ~1700-1750) Key differentiator. These essential oil components lack a carbonyl group. A pure this compound spectrum should not show significant aromatic peaks, and the only major peak in the C=O region should be the ester peak.[6][7][8]

Interpreting the Results:

  • Positive this compound Presence: A spectrum dominated by a strong, sharp peak around 1735 cm⁻¹, multiple sharp peaks between 2850-2950 cm⁻¹, and a strong signal around 1170 cm⁻¹ confirms the presence of this compound.

  • Presence of Free Fatty Acid: A very broad absorption across the 2500-3300 cm⁻¹ region and a carbonyl peak shifted to ~1700 cm⁻¹ would indicate significant contamination with myristic acid or other free fatty acids.

  • Presence of Essential Oils: The appearance of distinct peaks in the aromatic region (1400-1600 cm⁻¹) not attributable to this compound would suggest impurities like myristicin or safrole.

Mandatory Visualization: Workflow Diagram

The following diagram illustrates the logical workflow for validating the presence of this compound in an extract using IR spectroscopy.

Trimyristin_Validation_Workflow cluster_prep Sample Preparation cluster_analysis IR Analysis cluster_interpretation Data Interpretation cluster_result Result start Start with Extract dissolve Dissolve Extract in Volatile Solvent start->dissolve apply Apply Solution to Salt Plate dissolve->apply evaporate Evaporate Solvent to Form Thin Film apply->evaporate acquire Acquire IR Spectrum evaporate->acquire identify_peaks Identify Key Peaks: C=O (~1735 cm⁻¹) C-H (2850-2950 cm⁻¹) acquire->identify_peaks compare Compare with Reference Spectra and Impurity Profiles identify_peaks->compare decision This compound Present? compare->decision pass Validation Confirmed decision->pass Yes fail Impurity Detected or This compound Absent decision->fail No

Fig 1. Workflow for validating this compound presence via IR spectroscopy.

References

A Comparative Guide to the Solubility of Trimyristin in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solubility of trimyristin, a triglyceride of myristic acid, in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including its extraction from natural sources, purification, and its use as an excipient in pharmaceutical formulations, particularly in the development of solid lipid nanoparticles (SLN).

Comparative Solubility Data

SolventChemical FormulaPolarity (Dielectric Constant)Solubility
ChloroformCHCl₃4.8110 mg/mL[1]
Diethyl Ether(C₂H₅)₂O4.3Soluble[2][3][4][5][6]
DichloromethaneCH₂Cl₂9.08Soluble[2][4][6]
Acetone(CH₃)₂CO20.7Soluble[3]
BenzeneC₆H₆2.28Soluble[3]
EthanolC₂H₅OH24.5Soluble[2][3][4][5][6]
WaterH₂O80.1Insoluble[3][4][6]

Experimental Protocol: Determination of this compound Solubility by Gravimetric Analysis

The following protocol outlines a standard laboratory procedure for quantitatively determining the solubility of this compound in an organic solvent.

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a given organic solvent at a controlled temperature to achieve a saturated solution.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., chloroform, diethyl ether, ethanol)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate the dissolution process and reach equilibrium. An excess of undissolved solid should remain.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a specific volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation:

    • Place the evaporating dish containing the filtered saturated solution in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas can be used to accelerate this process, but care must be taken to avoid decomposition of the this compound.

  • Drying and Weighing:

    • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (56-57°C) or in a vacuum desiccator until a constant weight is achieved.

    • Accurately weigh the evaporating dish containing the dried this compound residue.

  • Calculation of Solubility:

    • Subtract the initial weight of the empty evaporating dish from the final weight to determine the mass of the dissolved this compound.

    • Calculate the solubility in g/100mL using the following formula:

      Solubility (g/100mL) = (Mass of dissolved this compound (g) / Volume of solvent used for dissolution (mL)) x 100

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative solubility determination of this compound.

G Workflow for Comparative Solubility of this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_solvents Select Organic Solvents create_supersat Create Supersaturated Solutions (Excess this compound in each solvent) prep_solvents->create_supersat prep_this compound Obtain High-Purity this compound prep_this compound->create_supersat equilibrate Equilibrate at Controlled Temperature (e.g., 24-48h with agitation) create_supersat->equilibrate filter_solution Filter to Obtain Saturated Solution equilibrate->filter_solution evaporate_solvent Evaporate Solvent from a Known Volume filter_solution->evaporate_solvent dry_residue Dry Residue to Constant Weight evaporate_solvent->dry_residue weigh_residue Weigh Dried this compound Residue dry_residue->weigh_residue calculate_solubility Calculate Solubility (g/100mL) weigh_residue->calculate_solubility compare_results Compare Solubilities calculate_solubility->compare_results

Caption: Workflow for Determining this compound Solubility.

Discussion

The solubility of this compound is directly related to the polarity of the solvent. Nonpolar solvents like benzene and weakly polar solvents such as diethyl ether and chloroform are effective at dissolving this compound. This is due to the predominantly nonpolar nature of the long fatty acid chains in the this compound molecule. Although ethanol is a polar solvent, it can still dissolve this compound, likely due to the formation of hydrogen bonds with the ester groups of the triglyceride. However, it is generally observed that the solubility in more polar solvents like ethanol is lower than in nonpolar solvents. As expected, this compound is insoluble in water, a highly polar solvent.

For practical applications, such as the extraction of this compound from nutmeg, diethyl ether is a commonly used solvent due to its high volatility, which allows for easy removal after extraction, and its high dissolving power for nonpolar lipids.[3][5] For recrystallization and purification, a solvent in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures is ideal. Acetone is often employed for this purpose.

In the context of drug delivery, the choice of solvent for dissolving this compound during the preparation of solid lipid nanoparticles is critical. The solvent must be able to dissolve both the this compound and the active pharmaceutical ingredient (API) and must be easily removable without degrading the components. The comparative solubility data presented in this guide can aid researchers in making an informed selection of an appropriate solvent system for their specific application.

References

The Purity of Trimyristin: A Critical Factor in Optimizing Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of excipients is a pivotal step in the formulation of effective and stable drug delivery systems. Trimyristin, a triglyceride of myristic acid, is a widely utilized lipid in the fabrication of Solid Lipid Nanoparticles (SLNs) due to its biocompatibility and ability to form a solid matrix for controlled drug release.[1][2] However, the purity of this compound can significantly influence the physicochemical properties and, consequently, the therapeutic efficacy of the resulting drug delivery system. This guide provides a comparative analysis of how high-purity versus standard-grade this compound impacts SLN performance, supported by established principles from experimental data in the literature.

The primary impurities in standard-grade this compound are typically other triglycerides containing fatty acids of different chain lengths, such as trilaurin (C12), tripalmitin (C16), and tristearin (C18), as well as mono- and diglycerides. The presence and concentration of these impurities can alter the crystalline structure, particle size, drug loading capacity, and release kinetics of this compound-based SLNs.

Impact of Purity on Key Performance Parameters of this compound-Based SLNs

The purity of this compound directly correlates with the uniformity and predictability of the resulting SLN formulations. High-purity this compound provides a more homogenous lipid matrix, leading to more consistent and reproducible drug delivery performance.

Performance ParameterHigh-Purity this compound (>99%)Standard-Grade this compound (Lower Purity)Impact of Impurities
Particle Size & Polydispersity Index (PDI) Smaller, more uniform particle size with a low PDI.Larger, more heterogeneous particle size with a higher PDI.Impurities with longer fatty acid chains (e.g., tristearin) have higher melting points, leading to less efficient homogenization and larger particle sizes.[2]
Drug Entrapment Efficiency (EE) Higher and more reproducible EE.Variable and often lower EE.The presence of different triglycerides creates imperfections in the crystal lattice, which can either provide more space for drug molecules or lead to their expulsion.[3]
Drug Loading (DL) Predictable and optimized DL.Inconsistent DL.The solubility of the drug in the lipid matrix is a key factor for achieving adequate loading. Impurities can alter the overall solubility of the drug in the lipid blend.[4]
In Vitro Drug Release Controlled and sustained release profile.Potential for initial burst release followed by unpredictable release kinetics.The formation of a less-ordered crystal lattice due to impurities can lead to a faster initial release of the drug.[3]
Stability Higher physical and chemical stability during storage.Prone to drug expulsion and particle aggregation over time.Polymorphic transitions of the lipid matrix during storage can cause the expulsion of the encapsulated drug. A mixture of lipids can lead to more complex and less stable polymorphic behavior.[3]

Experimental Protocols for Characterization

To assess the quality and performance of this compound-based SLNs, a series of characterization experiments are essential.

This compound Purity Analysis

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Saponify the this compound sample to liberate the fatty acids. This is typically achieved by refluxing with a solution of potassium hydroxide in ethanol.

  • Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by reacting with a methylating agent such as boron trifluoride in methanol.

  • GC-MS Analysis: Inject the FAMEs solution into a GC-MS system. The gas chromatograph separates the different FAMEs based on their boiling points and polarity. The mass spectrometer identifies each FAME by its unique mass spectrum.

  • Quantification: The relative peak area of each FAME corresponds to its proportion in the original triglyceride mixture, allowing for the determination of this compound purity.

Characterization of Solid Lipid Nanoparticles

Methodology: Dynamic Light Scattering (DLS) and Zeta Potential Measurement

  • Sample Preparation: Dilute the SLN dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • DLS Measurement: Analyze the sample using a DLS instrument to determine the average particle size (hydrodynamic diameter) and the polydispersity index (PDI), which indicates the width of the particle size distribution.

  • Zeta Potential Measurement: Utilize the same instrument or a dedicated zeta potential analyzer to measure the surface charge of the nanoparticles. A zeta potential of approximately ±30 mV is generally considered indicative of good physical stability.[5]

Methodology: Entrapment Efficiency and Drug Loading

  • Separation of Free Drug: Separate the unencapsulated drug from the SLNs. This can be achieved by methods such as ultracentrifugation, centrifugal filtration, or dialysis.[4]

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation:

    • Entrapment Efficiency (%EE): ((Total Drug - Free Drug) / Total Drug) * 100

    • Drug Loading (%DL): ((Total Drug - Free Drug) / Total Lipid Weight) * 100

Methodology: In Vitro Drug Release

  • Apparatus: Use a dialysis bag diffusion method.

  • Procedure: Place a known amount of the SLN dispersion in a dialysis bag with a specific molecular weight cut-off. Suspend the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of drug released in the collected samples using an appropriate analytical method.

Visualizing the Impact of Purity

The following diagrams illustrate the conceptual differences between drug delivery systems formulated with high-purity versus standard-grade this compound.

cluster_0 High-Purity this compound (>99%) cluster_1 Standard-Grade this compound HP_this compound High-Purity This compound HP_SLN Homogenous SLNs (Uniform Size & Structure) HP_this compound->HP_SLN Formulation HP_Performance Predictable Performance: - High EE - Controlled Release - Good Stability HP_SLN->HP_Performance Leads to SG_this compound Standard-Grade This compound (with impurities) SG_SLN Heterogeneous SLNs (Variable Size & Defects) SG_this compound->SG_SLN Formulation SG_Performance Unpredictable Performance: - Lower EE - Burst Release - Poor Stability SG_SLN->SG_Performance Leads to

Caption: Purity of this compound and its effect on SLN properties.

cluster_workflow Experimental Workflow for SLN Characterization start This compound-based SLN Formulation purity Purity Analysis (GC-MS) start->purity size_zeta Particle Size & Zeta Potential (DLS) start->size_zeta ee_dl Entrapment Efficiency & Drug Loading start->ee_dl release In Vitro Drug Release (Dialysis) start->release stability Stability Studies start->stability end Comprehensive Performance Profile purity->end size_zeta->end ee_dl->end release->end stability->end

Caption: Workflow for characterizing this compound SLNs.

Conclusion

The purity of this compound is a critical parameter that significantly influences the performance of SLN-based drug delivery systems. The use of high-purity this compound is strongly recommended to ensure the development of robust, stable, and effective formulations with predictable and reproducible drug release profiles. While standard-grade this compound may be a more cost-effective option for initial screening studies, a thorough understanding of its impurity profile is necessary to anticipate potential challenges in formulation development and long-term stability. For clinical and commercial applications, the use of well-characterized, high-purity this compound is indispensable for guaranteeing product quality and therapeutic efficacy.

References

Differentiating Trimyristin from other Fatty Acid Esters using Thin-Layer Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thin-layer chromatography (TLC) performance of trimyristin against other common fatty acid esters. The information presented herein is supported by experimental data to aid in the identification and differentiation of these compounds in a laboratory setting.

Principle of Separation by Thin-Layer Chromatography

Thin-layer chromatography is a widely used chromatographic technique for the separation of non-volatile mixtures.[1] The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.[1] For the separation of lipids like this compound and other fatty acid esters, a polar stationary phase, typically silica gel, is used in conjunction with a largely non-polar mobile phase.[1]

The principle of separation relies on the concept of "like dissolves like." The stationary phase, silica gel, is polar. Therefore, more polar molecules in the mixture will have a stronger affinity for the stationary phase and will move up the TLC plate at a slower rate.[1] Conversely, less polar molecules will have a greater affinity for the non-polar mobile phase and will travel further up the plate.[2] This differential migration results in the separation of the components of the mixture. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and differentiate compounds.[3]

This compound, a triglyceride of myristic acid, is a relatively non-polar lipid. However, its polarity can differ slightly from other fatty acid esters based on the length and saturation of the fatty acid chains. These subtle differences in polarity are exploited in TLC to achieve separation.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the TLC analysis of this compound and other fatty acid esters.

TLC_Workflow cluster_prep Plate & Chamber Preparation cluster_sample Sample Application cluster_dev Chromatogram Development cluster_viz Visualization & Analysis P1 Prepare TLC Chamber with Mobile Phase S2 Spot Samples on the TLC Plate Baseline P2 Activate Silica Gel TLC Plate P2->S2 S1 Dissolve this compound & Other Esters in a Volatile Solvent S1->S2 D1 Place TLC Plate in the Saturated Chamber S2->D1 Develop D2 Allow Solvent Front to Ascend the Plate D1->D2 D3 Remove Plate and Mark Solvent Front D2->D3 V1 Dry the TLC Plate D3->V1 V2 Visualize Spots (e.g., Iodine Vapor) V1->V2 V3 Calculate Rf Values V2->V3

Caption: Experimental workflow for the TLC separation of fatty acid esters.

Comparative Performance Data

The separation of this compound from other triglycerides with varying fatty acid chain lengths and degrees of saturation can be achieved using specific mobile phases. The following table summarizes the approximate Rf values for this compound and other common fatty acid esters on a silica gel TLC plate.

Fatty Acid EsterStructureMobile Phase*Approximate Rf Value
This compound Triglyceride of Myristic Acid (C14:0)Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)0.61[4]
Tripalmitin Triglyceride of Palmitic Acid (C16:0)Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)~0.6
Tristearin Triglyceride of Stearic Acid (C18:0)Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)~0.6
Triolein Triglyceride of Oleic Acid (C18:1)Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)~0.6

Note: Rf values are highly dependent on the specific experimental conditions, including the exact composition of the mobile phase, the activity of the silica gel plate, temperature, and chamber saturation. The values presented here are for comparative purposes. It is important to run standards alongside unknown samples for accurate identification.

As indicated by the similar Rf values, complete separation of these triglycerides on a standard silica gel plate with a common mobile phase can be challenging due to their very similar polarities. However, slight differences in migration can often be observed, with the unsaturated triglyceride (triolein) sometimes exhibiting a slightly higher Rf value than the saturated triglycerides. For enhanced separation based on the degree of unsaturation, argentation TLC (TLC on silica gel impregnated with silver nitrate) is a more effective technique.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the TLC analysis of this compound and other fatty acid esters.

Protocol 1: Standard Silica Gel TLC

Materials:

  • Silica gel 60 F254 TLC plates

  • This compound, tripalmitin, tristearin, and triolein standards

  • Chloroform or another suitable volatile solvent for sample preparation

  • Developing chamber

  • Mobile Phase: Petroleum Ether:Diethyl Ether:Glacial Acetic Acid (80:20:1 v/v/v)[5]

  • Visualization reagent: Iodine crystals in a sealed chamber[1]

  • Capillary tubes for spotting

  • Pencil and ruler

Procedure:

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to aid in saturating the chamber with solvent vapors. Close the chamber and allow it to equilibrate for at least 10-15 minutes.[5][6]

  • Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of this compound and the other fatty acid ester standards in chloroform.

  • Spotting: Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate.[7] With a capillary tube, carefully spot small amounts of each sample solution onto the origin line, ensuring the spots are small and do not spread.[7] Allow the solvent to evaporate completely between applications if multiple applications are needed to achieve the desired concentration.

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.[6] Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[7]

  • Visualization: Allow the plate to air dry completely in a fume hood. Place the dried plate in a sealed chamber containing a few iodine crystals. The lipids will appear as brown spots as they absorb the iodine vapor.[1]

  • Analysis: Immediately after visualization, outline the spots with a pencil as they will fade over time. Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[6]

Protocol 2: Visualization with a Staining Reagent

For more permanent visualization, a staining reagent can be used.

Materials:

  • Developed and dried TLC plate from Protocol 1

  • Spraying reagent: 50% sulfuric acid in ethanol[5]

  • Hot plate or oven

Procedure:

  • Spraying: In a fume hood, spray the dried TLC plate evenly with the 50% sulfuric acid in ethanol solution.

  • Heating: Carefully heat the sprayed plate on a hot plate or in an oven at approximately 110°C for 5-10 minutes.[5]

  • Observation: The lipid spots will become charred and appear as dark brown or black spots on a lighter background.[5]

Interpretation of Results and Conclusion

The differentiation of this compound from other long-chain triglycerides like tripalmitin, tristearin, and triolein using standard silica gel TLC can be subtle. Due to their similar non-polar nature, they tend to have very close Rf values in common solvent systems. However, this guide provides a framework for their analysis. For a more definitive separation, especially between saturated and unsaturated triglycerides, more advanced techniques such as argentation TLC or high-performance liquid chromatography (HPLC) may be necessary. The provided experimental protocols offer a reliable method for the initial screening and qualitative comparison of these fatty acid esters in a research or drug development setting.

References

A Comparative Guide to the Cross-Validation of Trimyristin Analysis: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids like Trimyristin is paramount. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. This comparison is supported by experimental data for similar triglycerides, offering a clear overview of each method's performance.

At a Glance: Key Performance Metrics

The selection of an analytical method hinges on its performance characteristics. While a direct cross-validation study for this compound was not identified in the literature, the following table summarizes typical quantitative performance data for the analysis of related triglycerides and lipids by GC-FID/MS and HPLC-ELSD, providing a valuable benchmark for methodological selection.

Performance MetricGC-FID/MS (for Triglycerides/Fatty Acids)HPLC-ELSD (for Triglycerides)
Linearity (R²) ≥ 0.9995[1]≥ 0.9971[1]
Limit of Detection (LOD) 0.033 - 0.260 mg/mL[1]0.040 - 0.421 mg/mL[1]
Limit of Quantification (LOQ) 0.099 - 0.789 mg/mL[1]0.122 - 1.277 mg/mL[1]
Accuracy (Recovery %) 97.10 ± 0.13% (for cholesterol)[2][3][4]93.33 ± 0.22% (for cholesterol)[2][3][4]
Precision (RSD %) < 2.2% (for polyglycerols)[5]< 5% (for lipids)[6]

Delving into the Methodologies

A critical aspect of analytical science is the detailed understanding of the experimental protocols. Below are representative methodologies for the analysis of this compound using both GC-MS and HPLC.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the analysis of this compound from a solid matrix, such as nutmeg, using either GC-MS or HPLC.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample (e.g., Nutmeg) extraction Solid-Liquid Extraction start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound evaporation->crude_extract derivatization Derivatization (to FAMEs) crude_extract->derivatization dissolution Dissolution in Solvent crude_extract->dissolution gcms_analysis GC-MS Injection derivatization->gcms_analysis data_acquisition Data Acquisition gcms_analysis->data_acquisition hplc_analysis HPLC Injection dissolution->hplc_analysis hplc_analysis->data_acquisition quantification Quantification data_acquisition->quantification

A generalized workflow for this compound analysis.
GC-MS Protocol: Analysis via Fatty Acid Methyl Esters (FAMEs)

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For a high-molecular-weight triglyceride like this compound, a derivatization step to form more volatile fatty acid methyl esters (FAMEs) is typically employed.

1. Sample Preparation and Extraction:

  • Weigh approximately 2 grams of finely ground nutmeg.[7]

  • Perform a solid-liquid extraction using a suitable solvent like dichloromethane or tert-butyl methyl ether in a round-bottomed flask.[7][8]

  • Heat the mixture to reflux for at least 30 minutes to ensure efficient extraction of this compound.[7][9]

  • After cooling, filter the mixture to remove the solid nutmeg residue.[7][9]

  • Evaporate the solvent from the filtrate to obtain the crude this compound extract.[7][9]

2. Derivatization to FAMEs (Transesterification):

  • To the crude this compound extract, add a solution of methanolic HCl or BF₃-methanol.

  • Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time to facilitate the conversion of this compound to myristic acid methyl ester.

  • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

  • Collect the organic layer containing the myristic acid methyl ester for GC-MS analysis.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph:

    • Column: A capillary column suitable for FAME analysis (e.g., DB-23, HP-88).

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: A temperature gradient is used, for example, starting at 100°C, holding for a few minutes, then ramping up to around 240°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A mass-to-charge ratio (m/z) range suitable for detecting the myristic acid methyl ester and its fragments.

HPLC Protocol: Direct Analysis of this compound

High-Performance Liquid Chromatography is well-suited for the analysis of non-volatile and thermally labile compounds, making it a direct method for this compound quantification without the need for derivatization.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as described for the GC-MS protocol to obtain the crude this compound extract from the sample matrix.[7][8][9]

2. Sample Solution Preparation:

  • Accurately weigh a portion of the crude this compound extract.

  • Dissolve the extract in a suitable solvent compatible with the HPLC mobile phase, such as a mixture of acetonitrile and methylene chloride.[10]

3. HPLC Instrumental Analysis:

  • HPLC System:

    • Column: A reversed-phase C18 column is commonly used for triglyceride separation.[11] A mixed-mode stationary phase column like Lipak can also be employed.[12]

    • Mobile Phase: A gradient elution is often used to effectively separate the different lipid components. A common mobile phase combination is a gradient of methanol and ethanol or acetonitrile and methylene chloride.[10][12]

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[12]

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.[11]

  • Detector:

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-chromophoric compounds like triglycerides.[10][11][12][13]

    • Mass Spectrometer (MS): Provides higher selectivity and structural information.

Logical Framework for Method Selection

The choice between GC-MS and HPLC for this compound analysis depends on several factors, including the specific research question, available instrumentation, and desired throughput. The following diagram outlines a logical approach to selecting the most appropriate method.

Method Selection Logic start Start: Need to Analyze this compound question1 Is direct analysis of intact this compound required? start->question1 question2 Is high sensitivity and structural confirmation critical? question1->question2 No hplc_path HPLC question1->hplc_path Yes question3 Is sample throughput a major consideration? question2->question3 No gcms_path GC-MS (with derivatization) question2->gcms_path Yes question3->hplc_path Yes (simpler sample prep) question3->gcms_path No hplc_ms_path HPLC-MS hplc_path->hplc_ms_path Need higher selectivity

Decision tree for selecting an analytical method for this compound.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. The choice between them is not always straightforward and depends on the specific analytical needs of the researcher.

  • GC-MS , when coupled with a derivatization step, offers high sensitivity and provides detailed structural information, which is invaluable for unequivocal identification. However, the additional sample preparation step can be more time-consuming.

  • HPLC , particularly with ELSD or MS detection, allows for the direct analysis of intact this compound, simplifying the sample preparation process and potentially increasing sample throughput. HPLC-MS, in particular, combines the advantages of direct analysis with high selectivity and sensitivity.

Ultimately, a thorough evaluation of the performance characteristics, sample matrix, and available resources will guide the selection of the most suitable method for the robust and accurate quantification of this compound in any given application.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Trimyristin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling and disposal of Trimyristin, a saturated fat commonly used in various research applications. Adherence to these protocols is critical to minimize exposure and ensure a safe laboratory environment.

This compound is generally not classified as a hazardous substance; however, its toxicological properties have not been fully investigated.[1] Direct contact may lead to irritation of the skin, eyes, and respiratory system.[1][2] Therefore, implementing proper engineering controls and utilizing appropriate personal protective equipment (PPE) are crucial precautionary measures.

Engineering Controls and Personal Protective Equipment

Effective engineering controls are the first line of defense in minimizing exposure to this compound. Always handle this compound in a well-ventilated area.[1][3] For procedures that may generate dust, such as weighing or transferring, the use of a chemical fume hood, local exhaust ventilation, or other process enclosures is strongly recommended to maintain low airborne concentrations.[2]

In addition to engineering controls, a comprehensive PPE plan is mandatory. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Purpose Regulatory Standards
Eye Protection Chemical safety goggles or safety glasses. A face shield may be required for splash hazards.[1][2]To prevent eye contact with this compound dust or splashes which can cause irritation.[2]OSHA 29 CFR 1910.133, European Standard EN166[1][3]
Hand Protection Protective, chemical-resistant gloves.[1]To prevent skin contact and potential irritation.[2]Follow OSHA 29 CFR 1910.138 and European Standard EN 374
Body Protection A laboratory coat is standard.[1][2] Additional protective clothing and boots may be necessary depending on the scale of work.To protect skin and personal clothing from contamination.Follow general laboratory safety guidelines.
Respiratory Protection A NIOSH/MSHA-approved dust respirator is necessary if ventilation is inadequate or when dust generation is likely.[1][2]To prevent inhalation of airborne particles which may cause respiratory irritation.[2]OSHA 29 CFR 1910.134, European Standard EN 149[1]

Procedural Guidance for Handling and Disposal

A systematic approach to handling and disposal is critical for safety and regulatory compliance. The following workflow outlines the key steps from preparation to final disposal of this compound and associated waste.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh this compound in Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate After Experiment cleanup_spill Clean Spills Immediately cleanup_decontaminate->cleanup_spill dispose_waste Collect Contaminated PPE and Materials cleanup_spill->dispose_waste Post-Cleanup dispose_container Place in a Labeled, Sealed Container dispose_waste->dispose_container dispose_follow Dispose According to Local Regulations dispose_container->dispose_follow

Operational workflow for handling this compound.

Experimental Protocol: Standard Handling Procedure

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the this compound SDS to be familiar with its properties and potential hazards.[2]

  • Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as detailed in the table above.

  • Prepare Workspace: Ensure your workspace, preferably a chemical fume hood, is clean, organized, and properly ventilated.[4]

  • Weighing and Transfer: Carefully weigh the desired amount of this compound. To minimize dust formation, avoid creating airborne particles. Transfer the solid to the designated reaction vessel within the ventilated area.

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly.[1]

  • Decontamination and Spill Cleanup: Clean and decontaminate all work surfaces. In the event of a spill, immediately clean it up by sweeping or absorbing the material and place it into a suitable, clean, dry, and closed container for disposal.[1]

  • Waste Disposal: All waste materials, including contaminated PPE, weigh boats, and any spilled product, must be collected and placed in a clearly labeled, sealed container.[5] Disposal must be carried out by qualified personnel in accordance with all applicable federal, state, and local regulations.[2] Do not dispose of this compound or contaminated materials in general laboratory trash or down the sink.[6][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.